Technical Documentation Center

2-(Bromomethyl)-2-phenyloxolane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Bromomethyl)-2-phenyloxolane
  • CAS: 669055-04-3

Core Science & Biosynthesis

Foundational

Stereoselective Synthesis of 2,2-Disubstituted Tetrahydrofurans: Strategic Methodologies and Mechanistic Insights

Executive Summary The 2,2-disubstituted tetrahydrofuran (THF) ring is a privileged pharmacophore embedded in the core architecture of numerous biologically active natural products (e.g., dysiherbaine, aspergilline A) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,2-disubstituted tetrahydrofuran (THF) ring is a privileged pharmacophore embedded in the core architecture of numerous biologically active natural products (e.g., dysiherbaine, aspergilline A) and blockbuster pharmaceuticals such as the antifungal agent posaconazole [1]. However, the stereoselective construction of the quaternary stereocenter at the C2 position remains a formidable challenge in synthetic organic chemistry.

As drug development increasingly demands high enantio- and diastereopurity, traditional etherification methods often fall short due to poor regiocontrol or harsh reaction conditions. This technical guide critically evaluates three state-of-the-art methodologies for synthesizing 2,2-disubstituted THFs, detailing the mechanistic causality behind catalyst selection, reagent design, and protocol optimization.

Formal[4+1] Cyclization via Electrophilic Alkoxylation

Traditionally, the C–O bond in THF synthesis is constructed via the reaction of a nucleophilic oxygen with an electrophilic carbon. Gao and co-workers successfully inverted this paradigm by utilizing 2-iodomethylallyl peroxides as unique electrophilic oxygen synthons [1].

Mechanistic Causality

When reacted with carbonyl nucleophiles (such as β-keto esters) under basic conditions, the peroxide undergoes a tandem C–C and C–O bond-forming process. The base (KOH) deprotonates the carbonyl nucleophile, which then attacks the electrophilic carbon of the peroxide. Subsequently, an unconventional electrophilic alkoxylation occurs, closing the ring. By incorporating a chiral auxiliary into the reaction substrates, the facial selectivity of the cyclization is strictly controlled, yielding chiral 2,2-disubstituted THFs with exceptional diastereoselectivity.

G A Carbonyl Nucleophile (e.g., β-keto ester) C Base (KOH) Deprotonation A->C B Bifunctional Peroxide (Electrophilic O & C) B->C D Tandem C-C / C-O Bond Formation C->D Alkoxylation E 2,2-Disubstituted THF (High Diastereoselectivity) D->E Cyclization

Formal[4+1] cyclization mechanism utilizing electrophilic oxygen synthons.

Diastereoselective Pd-Catalyzed Carboetherification

Transition-metal-catalyzed carboetherification of unactivated alkenes provides a powerful method for generating highly substituted oxygen heterocycles. Wolfe and colleagues developed a highly diastereoselective synthesis of substituted THFs bearing stereocenters at C2 and C1′ via the Pd-catalyzed carboetherification of acyclic internal alkenes [2].

Mechanistic Causality

The primary hurdle in transition-metal-catalyzed sp³ C–C bond formation is the competitive, thermodynamically favorable β-hydride elimination pathway, which leads to undesired acyclic products. To circumvent this, the protocol utilizes an optimized catalyst system composed of Pd2​(dba)3​ and S-Phos (a sterically demanding, electron-rich biaryl phosphine ligand). The steric bulk and electron-donating nature of S-Phos dramatically accelerate the sp³ C–C reductive elimination step from the intermediate palladium(II) alkoxide complex, effectively outcompeting β-hydride elimination and locking in the stereochemistry (dr > 20:1).

G Pd0 Pd(0) / S-Phos Catalyst OA Oxidative Addition (Aryl Halide) Pd0->OA Alk Alkene Coordination & Alkoxide Formation OA->Alk Mig Migratory Insertion (C-O Bond Formation) Alk->Mig RE sp3 C-C Reductive Elimination (Stereocenter Formation) Mig->RE Outcompetes β-hydride elim. RE->Pd0 Catalyst Regeneration Prod Polysubstituted THF Product RE->Prod

Pd-catalyzed carboetherification catalytic cycle highlighting reductive elimination.

Chiral Pool Derivatization via Lactone Acids

For the synthesis of highly enantioenriched 2,2-disubstituted THFs without the need for complex chiral transition-metal catalysts, starting from enantiomeric lactone acids offers a highly reliable, scalable route [3].

Mechanistic Causality

This approach relies on the asymmetric oxidation of cyclopentane-1,2-diones to yield chiral lactone acids. The core transformation involves the reduction of the lactone carboxylic acid to the corresponding diol, followed by an intramolecular cyclization to form the THF ring. Because the stereocenter is established early via robust asymmetric oxidation and remains untouched during the reduction/cyclization sequence, the stereochemical fidelity is perfectly transferred to the final 2,2-disubstituted THF core, making it an ideal self-validating system for synthesizing nucleoside analogues and spiro-ditetrahydrofurans.

Quantitative Data & Comparative Analysis

The following table summarizes the operational parameters, yields, and stereochemical outcomes of the three core methodologies discussed.

MethodologyKey Reagents / CatalystIntermediate / SynthonYield RangeStereoselectivityPrimary Application
Formal[4+1] Cyclization KOH, EtOAc, rt2-Iodomethylallyl peroxide70–92%High dr (Auxiliary controlled)Posaconazole core, complex APIs
Pd-Carboetherification Pd2​(dba)3​ , S-Phos, NaOtBuPd(II) Alkoxide65–88%dr > 20:1Polysubstituted THFs, Simplakidine A
Lactone Acid Reduction Ti(OiPr)4​ / tartaric ester, ReductantChiral Diol36–54% (Overall)High ee (Chiral pool transfer)Nucleoside analogues, Spiro-THFs

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies outline the exact operational parameters required for the catalytic approaches.

Protocol A: General[4 + 1] Cyclization to Access 2,2-Disubstituted THFs [1]

This protocol is designed to be operationally simple, utilizing ambient conditions to prevent the thermal degradation of the peroxide synthon.

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, combine the carbonyl nucleophile (e.g., β-keto ester, 0.3 mmol) and the bifunctional 2-iodomethylallyl peroxide (0.2 mmol).

  • Solvation & Base Addition: Dissolve the neat mixture in anhydrous ethyl acetate (EtOAc, 1.0 mL). Add finely powdered potassium hydroxide (KOH, 0.4 mmol) in a single portion.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature (20–25 °C). Monitor the consumption of the peroxide via Thin Layer Chromatography (TLC) using a UV lamp and potassium permanganate stain (typically requires 2–12 hours).

  • Quench & Workup: Quench the reaction by adding saturated aqueous NH4​Cl (2.0 mL) to neutralize the basic environment and halt the alkoxylation cascade. Extract the aqueous layer with EtOAc (3 × 5 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure 2,2-disubstituted THF.

Protocol B: Pd-Catalyzed Carboetherification of Acyclic Internal Alkenes [2]

This protocol requires strict anhydrous and anaerobic conditions to maintain the active Pd(0) catalytic species.

  • Catalyst Activation: Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd2​(dba)3​ (1–2 mol %) and S-Phos ligand (2–4 mol %). Add anhydrous toluene (2.0 mL) and stir for 10 minutes at room temperature to pre-form the active Pd(0) complex.

  • Reagent Addition: To the dark catalyst solution, add the acyclic internal alkene-tethered alcohol substrate (0.5 mmol), the aryl halide (0.6 mmol), and sodium tert-butoxide (NaOtBu, 0.6 mmol).

  • Heating & Cyclization: Seal the Schlenk tube tightly, remove it from the glovebox, and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 12–24 hours. Monitor conversion via GC-MS.

  • Workup: Cool the reaction vessel to room temperature. Dilute the mixture with diethyl ether (10 mL) and filter it through a short pad of Celite to remove precipitated palladium residues and inorganic salts. Wash the Celite pad with an additional 10 mL of ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash chromatography (using a gradient of hexanes/ethyl acetate) to yield the highly diastereoselective polysubstituted THF. Verify the dr via ¹H NMR integration of the C2 and C1′ protons.

References

  • General [4 + 1] Cyclization Approach To Access 2,2-Disubstituted Tetrahydrofurans Enabled by Electrophilic Bifunctional Peroxides Organic Letters - ACS Publications URL
  • Highly Diastereoselective Pd-Catalyzed Carboetherification Reactions of Acyclic Internal Alkenes.
  • ResearchGate (Tetrahedron / ARKAT USA)
Exploratory

Chemical Properties and Reactivity of 2-(Bromomethyl)oxolanes: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Executive Summary The structural motif of 2-(bromomethyl)oxolane—commonly referred to as 2-(bromomethyl)tetrahydrofuran or tetrahydrofurfuryl bromide—represents a highly versatile building block in modern organic synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif of 2-(bromomethyl)oxolane—commonly referred to as 2-(bromomethyl)tetrahydrofuran or tetrahydrofurfuryl bromide—represents a highly versatile building block in modern organic synthesis and drug development[1]. Characterized by a five-membered cyclic ether coupled with a highly reactive primary alkyl bromide, this compound serves as a critical linchpin for introducing the tetrahydrofuran (THF) pharmacophore into complex molecular architectures. This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated experimental methodologies associated with 2-(bromomethyl)oxolanes, specifically tailored for application scientists and medicinal chemists.

Physicochemical Properties and Structural Dynamics

Understanding the physical and chemical baseline of 2-(bromomethyl)oxolane is paramount for designing robust synthetic routes. The molecule features a chiral center at the C2 position of the oxolane ring, meaning it exists as either the (R)

  • or (S) -enantiomer, or as a racemate. The adjacent oxygen atom exerts a strong inductive electron-withdrawing effect, which polarizes the carbon-bromine bond and significantly enhances the electrophilicity of the primary carbon[1].

Due to its reactivity and potential for decomposition, the compound must be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) to prevent moisture-induced degradation or auto-oxidation[2].

Quantitative Data Summary

The following table consolidates the critical physicochemical parameters required for stoichiometric calculations and handling protocols[2].

PropertyValue / Description
Molecular Formula C₅H₉BrO
Molecular Weight 165.03 g/mol
Density 1.420 - 1.450 g/mL at 25 °C
Boiling Point 170-171 °C (755 mmHg) / 60-62 °C (10 mmHg)
Refractive Index 1.453 - 1.488
Flash Point ~70 °C
Solubility Soluble in ethanol, diethyl ether, and THF; immiscible in water
Storage Conditions 2-8 °C, tightly sealed under inert atmosphere

Reactivity Profiles and Mechanistic Pathways

The synthetic utility of 2-(bromomethyl)oxolane is dictated by three primary mechanistic pathways: nucleophilic substitution, ring expansion, and organometallic coupling.

  • Nucleophilic Substitution ( SN​2 ): The primary bromomethyl group is sterically unhindered, making it an excellent substrate for bimolecular nucleophilic substitution ( SN​2 ). The adjacent oxolane oxygen inductively increases the partial positive charge on the primary carbon, accelerating attack by nitrogen, oxygen, or sulfur nucleophiles.

  • Ring Expansion: Under specific Lewis acidic or basic conditions, the oxolane ring can undergo rearrangement. The oxygen atom can participate in neighboring group participation (anchimeric assistance), leading to the formation of a transient bicyclic oxonium ion, which can subsequently be intercepted by nucleophiles to form expanded six-membered tetrahydropyran derivatives.

  • Organometallic Coupling: The carbon-bromine bond can be subjected to oxidative addition by zero-valent metals (e.g., Magnesium or Zinc) to form Grignard or organozinc reagents, enabling subsequent carbon-carbon bond formation.

Reactivity A 2-(Bromomethyl)oxolane B Nucleophilic Substitution (SN2) (Amination, Azidation) A->B Amines/Azides (Inversion) C Ring Expansion (Tetrahydropyran Derivatives) A->C Lewis Acid/Base (Rearrangement) D Organometallic Coupling (Grignard Reagents) A->D Mg(0) / THF (Radical/Anion)

Fig 1. Primary reactivity pathways of 2-(bromomethyl)oxolane in organic synthesis.

Experimental Protocols: A Self-Validating Approach

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed not merely as a list of instructions, but as self-validating systems. Every critical step includes the underlying chemical causality and an analytical checkpoint to verify success before proceeding.

Protocol 1: Stereoselective Synthesis of (R)-2-(Bromomethyl)oxolane via Intramolecular Cyclization

This protocol details the synthesis of the oxolane ring from an acyclic precursor, (S) -1,4-dibromo-2-butanol[3].

Causality: The use of Sodium Hydride (NaH) deprotonates the secondary alcohol to form a highly nucleophilic alkoxide. This intermediate undergoes a rapid, entropically favored intramolecular SN​2 displacement of the terminal primary bromide. The thermodynamic stability of the resulting five-membered oxolane ring drives the regioselectivity, heavily favoring it over the alternative four-membered oxetane[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with argon.

  • Reagent Addition: Add (S) -1,4-dibromo-2-butanol (1.0 equiv, 10 mmol) and anhydrous THF (40 mL) to the flask. Cool the mixture to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 1.1 equiv, 11 mmol) in small portions to manage the evolution of hydrogen gas.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 4 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH4​Cl dropwise until gas evolution ceases.

  • Extraction: Extract the aqueous layer with diethyl ether ( 3×30 mL). Combine the organic layers, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Self-Validation Checkpoint:

  • Analytical Metric: Employ chiral HPLC post-workup.

  • Validation: A retention time comparison against a racemic standard must confirm the enantiomeric excess ( ee>98% ). Furthermore, ¹H-NMR should show the disappearance of the secondary alcohol proton and the appearance of the distinct multiplet for the C2 methine proton of the oxolane ring at ~4.0 ppm.

Protocol 2: Nucleophilic Amination for Plasmepsin Inhibitor Scaffolds

2-(Bromomethyl)oxolane is frequently converted to its corresponding amine to serve as a building block for nonpeptidomimetic inhibitors, such as those targeting malaria digestive vacuole plasmepsins[4].

Causality: Direct amination of 2-(bromomethyl)oxolane with simple primary amines often leads to uncontrolled over-alkylation, yielding tertiary amines. To strictly control the stoichiometry and ensure the exclusive formation of the primary amine derivative, we employ an azide-reduction sequence[4].

Step-by-Step Methodology:

  • Azidation: Dissolve 2-(bromomethyl)oxolane (1.0 equiv) in anhydrous DMF. Add Sodium Azide ( NaN3​ , 1.5 equiv) and heat the mixture to 60 °C for 12 hours.

  • Workup: Dilute with water and extract with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.

  • Reduction: Dissolve the isolated 2-(azidomethyl)oxolane in methanol. Add a catalytic amount of Palladium on Carbon (Pd/C, 10 wt%).

  • Hydrogenation: Purge the reaction vessel with hydrogen gas ( H2​ ) and stir vigorously at room temperature under 1 atm of H2​ for 6 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove the palladium catalyst, then concentrate the filtrate to yield the pure amine.

Self-Validation Checkpoint:

  • Analytical Metric: Monitor the first step via LC-MS and IR spectroscopy.

  • Validation: The disappearance of the brominated starting material (notable by its isotopic M/M+2 pattern at 164/166 m/z) and the appearance of a strong azide stretching band at ~2100 cm⁻¹ in the IR spectrum validates step one. Post-reduction, the disappearance of the azide band and the emergence of the amine mass peak ( [M+H]+ at 102 m/z) confirms successful synthesis.

Applications in Drug Development

The THF moiety is highly prized in medicinal chemistry for its ability to act as a hydrogen bond acceptor while maintaining a favorable lipophilicity profile. In fragment-based drug discovery (FBDD), 2-(bromomethyl)oxolane derivatives have been successfully utilized to synthesize 2-aminoquinazolin-4(3H)-ones. These compounds act as potent, submicromolar nonpeptidomimetic inhibitors of Plasmepsin II, an enzyme critical to the survival of the malaria parasite Plasmodium falciparum[4]. The oxolane ring occupies the S1′ pocket of the enzyme, interacting favorably with Tyr192 and Ile300 residues[4].

FBDD A Fragment Screening B Hit Identification A->B C Scaffold Optimization B->C D Stereoselective Amination C->D E Lead Compound D->E

Fig 2. Fragment-based drug discovery workflow utilizing 2-(bromomethyl)oxolane.

References

  • Journal of Medicinal Chemistry. "Fragment-Based Discovery of 2-Aminoquinazolin-4(3H)-ones As Novel Class Nonpeptidomimetic Inhibitors of the Plasmepsins I, II, and IV." ACS Publications. Available at: [Link]

  • Sinochem Nanjing Corporation. "2-(Bromomethyl)Tetrahydrofuran." Sinochem Product Specifications. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to 2-(Bromomethyl)-2-phenyloxolane: Synthesis, Safety, and Applications in Drug Discovery

Abstract This technical guide provides a comprehensive overview of 2-(Bromomethyl)-2-phenyloxolane, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2-(Bromomethyl)-2-phenyloxolane, a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Due to its unique structural features, incorporating a reactive bromomethyl group and a phenyl-substituted tetrahydrofuran (oxolane) moiety, this molecule offers a versatile platform for the synthesis of complex molecular architectures. This document covers the compound's identification, inferred safety and handling protocols, detailed synthetic strategies, and its prospective applications in the pharmaceutical industry. The content is tailored for researchers, scientists, and professionals in drug development, providing expert insights into its chemical properties and utility.

Compound Identification and Physicochemical Properties

Table 1: Compound Identification

IdentifierValue
Chemical Name 2-(Bromomethyl)-2-phenyloxolane
Synonyms 2-phenyl-2-(bromomethyl)tetrahydrofuran
Molecular Formula C₁₁H₁₃BrO
Molecular Weight 241.12 g/mol
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of 2-(Bromomethyl)-2-phenyloxolane

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value
Appearance Colorless to pale yellow liquid or solid
Boiling Point High boiling point, characteristic of similar brominated compounds
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane); limited solubility in water
XlogP 2.7[1]

Safety and Handling

Given the absence of a specific Safety Data Sheet (SDS) for 2-(Bromomethyl)-2-phenyloxolane, a conservative approach to safety is imperative, drawing upon data from structurally related compounds such as alkyl bromides and brominated ethers.

Hazard Assessment

The primary hazards associated with this compound are likely related to its alkylating nature and the presence of the bromine atom.[2] Alkyl bromides can be irritating to the skin, eyes, and respiratory system. Direct contact may cause chemical burns, and inhalation of vapors can lead to respiratory tract irritation.[2]

Table 3: Inferred GHS Hazard Classification

Hazard ClassPictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation
Recommended Handling Procedures

All work with 2-(Bromomethyl)-2-phenyloxolane should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from splashes.

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. The container should be tightly sealed to prevent the release of vapors.

  • Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Synthesis and Manufacturing

The synthesis of 2-(Bromomethyl)-2-phenyloxolane, while not extensively documented, can be approached through established methodologies for the creation of substituted tetrahydrofurans. The key challenge lies in the stereoselective construction of the chiral center at the C2 position.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the carbon-bromine bond, leading back to a hydroxymethyl intermediate. This alcohol can be derived from the ring-opening of a suitable epoxide or the cyclization of a diol.

G 2-(Bromomethyl)-2-phenyloxolane 2-(Bromomethyl)-2-phenyloxolane 2-(Hydroxymethyl)-2-phenyloxolane 2-(Hydroxymethyl)-2-phenyloxolane 2-(Bromomethyl)-2-phenyloxolane->2-(Hydroxymethyl)-2-phenyloxolane Bromination (e.g., PBr3, Appel Reaction) Styrene Oxide and a suitable nucleophile Styrene Oxide and a suitable nucleophile 2-(Hydroxymethyl)-2-phenyloxolane->Styrene Oxide and a suitable nucleophile Ring-opening and subsequent reactions 1-Phenyl-pent-4-ene-1,2-diol 1-Phenyl-pent-4-ene-1,2-diol 2-(Hydroxymethyl)-2-phenyloxolane->1-Phenyl-pent-4-ene-1,2-diol Intramolecular Cyclization

Retrosynthetic analysis of 2-(Bromomethyl)-2-phenyloxolane.

Proposed Synthetic Protocols

This method involves the palladium-catalyzed reaction of a γ-hydroxy alkene with an aryl bromide.[3]

Step-by-Step Methodology:

  • Preparation of the Catalyst: In an inert atmosphere (e.g., under nitrogen or in a glovebox), add a palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and a suitable phosphine ligand (e.g., JohnPhos, 2-4 mol%) to a dry Schlenk flask.

  • Solvent Addition: Add anhydrous toluene to the flask and stir for 15 minutes at room temperature.

  • Reagent Addition: Add the γ-hydroxy alkene (e.g., 4-phenyl-pent-4-en-1-ol, 1.0 equiv), an aryl bromide (if further substitution is desired, though not for the target molecule), and sodium tert-butoxide (1.4 equiv).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

  • Bromination: The resulting 2-(hydroxymethyl)-2-phenyloxolane can then be brominated using standard methods such as treatment with phosphorus tribromide (PBr₃) or an Appel reaction (CBr₄, PPh₃).

For enantioselective synthesis, an allylboration–hydroboration–iodination–cyclization sequence can be employed.[4]

Step-by-Step Methodology:

  • Allylboration: Dissolve the starting aldehyde (e.g., benzaldehyde, 1.0 equiv) in dry diethyl ether and cool to -100 °C. Add a solution of (-)-B-allyldiisopinocampheylborane in pentane and stir.

  • Hydroboration: Add the reaction mixture to dicyclohexylborane in ether, allow it to warm to room temperature, and stir.

  • Iodination and Cyclization: Add iodine to the mixture, followed by a solution of sodium methoxide in methanol. Stir for several hours.

  • Work-up and Purification: Perform an appropriate aqueous work-up, extract with an organic solvent, and purify the resulting 2-substituted tetrahydrofuran derivative.

  • Conversion to Bromide: The resulting intermediate can be converted to the final brominated product as described in Protocol 1.

Applications in Drug Development

The 2-(Bromomethyl)-2-phenyloxolane scaffold is a promising starting material for the synthesis of novel therapeutic agents. The tetrahydrofuran ring is a common motif in many biologically active natural products and approved drugs.[5]

Role as a Versatile Intermediate

The benzylic bromide functionality of 2-(Bromomethyl)-2-phenyloxolane makes it a highly reactive intermediate for nucleophilic substitution reactions.[6] This allows for the facile introduction of the 2-phenyloxolane moiety into a larger molecular framework, which can be advantageous for several reasons:

  • Modulation of Physicochemical Properties: The tetrahydrofuran ring can improve the aqueous solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate compared to a more lipophilic carbocyclic analogue.[7]

  • Scaffold for Diverse Libraries: The reactivity of the bromomethyl group enables the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies.

Potential Therapeutic Areas

Derivatives of tetrahydrofuran have shown activity in a range of therapeutic areas, including:

  • Antiviral Agents: The tetrahydrofuran moiety is a key component of several HIV protease inhibitors.[8]

  • Anticancer Agents: Many natural products with anticancer activity contain substituted tetrahydrofuran rings.

  • Central Nervous System (CNS) Disorders: The ability to modulate lipophilicity and polarity makes this scaffold interesting for CNS-penetrant drugs.

G cluster_0 2-(Bromomethyl)-2-phenyloxolane cluster_1 Applications in Drug Discovery CoreScaffold 2-phenyloxolane moiety ImprovedProperties Modulation of ADME Properties CoreScaffold->ImprovedProperties imparts favorable physicochemical properties ReactiveHandle Bromomethyl group SARStudies Library Synthesis for SAR ReactiveHandle->SARStudies enables facile derivatization TherapeuticTargets Antiviral, Anticancer, CNS ImprovedProperties->TherapeuticTargets SARStudies->TherapeuticTargets

Logical relationship between the structural features of 2-(Bromomethyl)-2-phenyloxolane and its applications in drug discovery.

Predicted Spectral Data

Table 4: Predicted Spectral Data

TechniqueExpected Features
¹H NMR - Aromatic Protons: Multiplets in the range of δ 7.2-7.5 ppm.- Methylene Protons (CH₂Br): A singlet or AB quartet around δ 3.5-3.8 ppm.- Oxolane Protons: Multiplets in the range of δ 1.8-4.2 ppm.
¹³C NMR - Aromatic Carbons: Signals in the range of δ 125-145 ppm.- Quaternary Carbon (C-Ph): A signal around δ 85-95 ppm.- Methylene Carbon (CH₂Br): A signal around δ 35-45 ppm.- Oxolane Carbons: Signals in the range of δ 25-70 ppm.
IR (Infrared) - C-H (aromatic): ~3030 cm⁻¹- C-H (aliphatic): ~2850-2960 cm⁻¹- C-O (ether): ~1050-1150 cm⁻¹- C-Br: ~500-600 cm⁻¹
MS (Mass Spec.) - Molecular Ion (M⁺): Peaks at m/z 240 and 242 in an approximately 1:1 ratio, characteristic of a single bromine atom.- Major Fragments: Loss of Br (m/z 161), and fragmentation of the tetrahydrofuran ring.

Conclusion

2-(Bromomethyl)-2-phenyloxolane represents a valuable, albeit undercharacterized, building block for synthetic and medicinal chemistry. Its combination of a reactive benzylic bromide handle and a biologically relevant phenyl-substituted tetrahydrofuran core makes it an attractive starting point for the development of novel therapeutic agents. While the lack of a specific CAS number and dedicated safety data necessitates careful handling based on analogous compounds, the synthetic pathways to access this molecule are feasible through modern organic chemistry techniques. This guide provides a foundational understanding for researchers looking to explore the potential of this promising intermediate in their drug discovery programs.

References

  • Lanxess. (2017, March 15). Alkyl Bromides. [Link]

  • AWS. (n.d.). METHYL BROMIDE - Safety Handbook. [Link]

  • LookChem. (2022, September 20). THF application areas and uses. [Link]

  • Collaborative for Health & Environment. (n.d.). Polybrominated Diphenyl Ethers (PBDEs). [Link]

  • Journal of Organic Chemistry. (2012, May 18). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. ACS Publications. [Link]

  • GOV.UK. (2024, December 4). Brominated flame retardants (decabromodiphenyl ether): general information. [Link]

  • PubChemLite. (n.d.). 2-(bromomethyl)-2-phenyloxolane (C11H13BrO). [Link]

  • ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. [Link]

  • Diva-portal.org. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. [Link]

  • Chem-Space. (2026, March 27). What Is Tetrahydrofuran (THF) Used For? A Complete Guide to Its Industrial Applications. [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]

  • PMC. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. [Link]

Sources

Exploratory

The Definitive Guide to X-ray Crystallography of 2-Aryl-2-Substituted Tetrahydrofurans: From Synthesis to Structure

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals The 2-aryl-2-substituted tetrahydrofuran motif is a cornerstone in modern medicinal chemistry, forming the core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

The 2-aryl-2-substituted tetrahydrofuran motif is a cornerstone in modern medicinal chemistry, forming the core of numerous biologically active compounds. Its prevalence in pharmaceuticals, particularly as a key structural element in antiviral and anticancer agents, necessitates a profound understanding of its three-dimensional structure. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these molecules, providing critical insights into their stereochemistry, conformation, and intermolecular interactions. This guide offers a comprehensive, field-proven approach to the X-ray crystallographic analysis of 2-aryl-2-substituted tetrahydrofurans, from the initial synthesis and crystallization to the final structure refinement and interpretation.

The Significance of Structural Elucidation in Drug Discovery

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional shape. For 2-aryl-2-substituted tetrahydrofurans, the spatial relationship between the aryl group and the substituents on the tetrahydrofuran ring dictates how the molecule interacts with its biological target. For instance, in the development of HIV-1 protease inhibitors, the tetrahydrofuran ring often engages in crucial hydrogen bonding and van der Waals interactions within the S2 subsite of the enzyme's active site. A high-resolution crystal structure provides an unambiguous roadmap for structure-activity relationship (SAR) studies, enabling medicinal chemists to rationally design next-generation therapeutics with enhanced potency and selectivity. Furthermore, for chiral compounds, determining the absolute configuration is a regulatory requirement and is paramount for ensuring safety and efficacy, as different enantiomers can have drastically different physiological effects.

Synthesis and Purification: The Foundation of Quality Crystals

The journey to a high-quality crystal structure begins with the synthesis of a pure compound. A variety of synthetic routes to 2-aryl-2-substituted tetrahydrofurans have been developed, often involving stereoselective methods to control the desired stereochemistry.

A general workflow for the synthesis and purification of a 2-aryl-2-substituted tetrahydrofuran is outlined below:

Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis (e.g., Cyclization, Cross-Coupling) Start->Synthesis Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Pure_Compound Pure Compound for Crystallization Characterization->Pure_Compound

Caption: A generalized workflow for the synthesis and purification of 2-aryl-2-substituted tetrahydrofurans.

Experimental Protocol: A Representative Synthesis

A common strategy for the synthesis of these compounds involves the cyclization of a suitably functionalized precursor. For example, a diastereoselective synthesis can be achieved through the reaction of an aryl Grignard reagent with a chiral lactone, followed by a reductive cyclization.

Step-by-step methodology:

  • Grignard Reaction: To a solution of the chiral lactone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add the aryl magnesium bromide (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reductive Cyclization: Dissolve the crude intermediate in a suitable solvent such as dichloromethane. Add a reducing agent like triethylsilane (2.0 eq) followed by a Lewis acid catalyst (e.g., boron trifluoride etherate, 1.5 eq) at 0 °C.

  • Workup and Purification: After stirring for 12 hours at room temperature, quench the reaction with a saturated sodium bicarbonate solution. Separate the layers and extract the aqueous phase with dichloromethane. Combine the organic layers, dry, and concentrate. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-2-substituted tetrahydrofuran.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. 2-Aryl-2-substituted tetrahydrofurans can be prone to forming oils or microcrystalline powders due to their conformational flexibility and, in some cases, low melting points.[1][2][3][4] Patience, systematic screening of conditions, and meticulous technique are paramount.

Key Crystallization Techniques

The most common and effective crystallization methods for small organic molecules are slow evaporation, vapor diffusion, and solvent layering.

Technique Principle Typical Solvents for Tetrahydrofurans Advantages Disadvantages
Slow Evaporation The concentration of the solute gradually increases as the solvent evaporates, leading to supersaturation and crystal growth.[5][6]Dichloromethane, Chloroform, Ethyl Acetate, AcetoneSimple to set up.Can lead to rapid crystallization and poor crystal quality if evaporation is too fast.
Vapor Diffusion A less-volatile solvent containing the compound is placed in a sealed container with a more-volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7][8][9][10][11]Good Solvents: THF, Dichloromethane, Toluene. Anti-solvents: Hexane, Pentane, Diethyl Ether.Excellent for small quantities of material; allows for very slow and controlled crystal growth.Requires careful selection of a miscible solvent/anti-solvent pair with different volatilities.
Solvent Layering A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[9][10][11]Good Solvents (denser): Dichloromethane, Chloroform. Anti-solvents (less dense): Hexane, Pentane, Diethyl Ether.Good for air- and moisture-sensitive compounds; provides a clear interface for crystal growth.Can be tricky to set up without disturbing the solvent interface.

Experimental Protocol: Vapor Diffusion

  • Sample Preparation: Dissolve 2-5 mg of the purified 2-aryl-2-substituted tetrahydrofuran in a minimal amount (100-200 µL) of a "good" solvent (e.g., dichloromethane or THF) in a small, open vial (e.g., a 0.5-dram vial).

  • Setup: Place this small vial inside a larger vial or beaker containing a layer (1-2 mL) of a volatile "anti-solvent" (e.g., pentane or diethyl ether).

  • Sealing: Seal the larger container tightly with a cap or parafilm.

  • Incubation: Leave the setup undisturbed in a location with a stable temperature and free from vibrations.

  • Observation: Monitor for crystal growth over several days to weeks. High-quality crystals often form slowly.

Troubleshooting Crystallization

  • Oiling Out: If an oil forms instead of crystals, the compound may be too soluble in the chosen solvent system, or the temperature may be too high. Try using a less-polar "good" solvent, increasing the amount of anti-solvent, or lowering the temperature.[6]

  • Microcrystals: The formation of very small crystals often indicates that nucleation is happening too quickly. Slow down the process by reducing the rate of evaporation (for slow evaporation) or by using a less volatile anti-solvent (for vapor diffusion).

  • No Crystals: If no crystals form after an extended period, try scratching the inside of the vial with a needle to create nucleation sites, or add a "seed crystal" from a previous successful crystallization.[1] A change in temperature (e.g., moving the setup to a refrigerator) can also induce crystallization.[1]

X-ray Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray data collection. Modern diffractometers automate much of this process.

Data_Collection_Workflow Crystal Single Crystal Mounting Mount Crystal on Diffractometer Crystal->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Integration Data Integration (Intensity Extraction) Data_Collection->Integration Scaling Data Scaling and Absorption Correction Integration->Scaling Structure_Solution Structure Solution Scaling->Structure_Solution

Caption: A streamlined workflow for X-ray data collection and processing.

Key Parameters in Data Collection:

  • X-ray Source: Copper (Cu Kα) or Molybdenum (Mo Kα) radiation is typically used.

  • Temperature: Data is usually collected at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structure.

  • Data Redundancy: Collecting a highly redundant dataset (multiple measurements of the same reflection) is crucial for accurate data scaling and absorption correction.

Structure Solution and Refinement: Unveiling the Molecular Architecture

The goal of structure solution and refinement is to build an atomic model that accurately reproduces the experimentally observed diffraction pattern.

The Phase Problem: While the intensities of the diffracted X-rays can be measured, the phase information is lost. This is known as the "phase problem" in crystallography. Direct methods or Patterson methods are computational techniques used to estimate the initial phases and generate an initial electron density map.

Model Building and Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors.

Dealing with Disorder: A Common Challenge with Tetrahydrofurans

The conformational flexibility of the five-membered tetrahydrofuran ring often leads to crystallographic disorder, where the ring adopts multiple conformations within the crystal lattice.[5][7] The aryl and other substituent groups can also exhibit rotational disorder.

Strategies for Refining Disordered Structures:

  • PART Instructions: In refinement software like SHELXL, the PART instruction is used to model atoms in multiple positions.[12] Each disordered component is assigned a separate part number.

  • Occupancy Refinement: The site occupancy factors (SOFs) of the disordered components are refined to determine their relative populations. The sum of the SOFs for all components of a disordered group is typically constrained to equal 1.

  • Geometric Restraints: To maintain realistic molecular geometry, restraints on bond lengths, angles, and planarity are often necessary for the disordered fragments.

  • Thermal Parameter Restraints: Similarity restraints (SIMU) and rigid-bond restraints (DELU) can be applied to the atomic displacement parameters (ADPs) of disordered atoms to ensure they are physically reasonable.[12]

Determining Absolute Configuration

For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion.[11][13][14][15][16] The Flack parameter is a key indicator: a value close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been assigned, while a value near 1 suggests that the inverted structure is correct.[15]

Analysis of Structural Features

The final, refined crystal structure provides a wealth of information:

  • Conformation: The puckering of the tetrahydrofuran ring (typically an envelope or twist conformation) and the torsion angles describing the orientation of the aryl and other substituents can be precisely determined.[7][17][18]

  • Stereochemistry: The relative and absolute stereochemistry of all chiral centers is unambiguously established.

  • Intermolecular Interactions: Hydrogen bonds, π-π stacking of the aryl groups, and other non-covalent interactions that dictate the crystal packing can be analyzed. This information is invaluable for understanding the solid-state properties of the material and can provide insights into potential crystal engineering strategies.

Summary of Crystallographic Data for Representative 2-Aryl-2-Substituted Tetrahydrofurans

Compound Formula Crystal System Space Group Key Conformational Feature Reference
(2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetateC₁₄H₁₈O₄MonoclinicP2₁/csyn configuration of substituents on the THF ring.[1][2][3][4][Nirpal & Sathyamoorthi, 2025]
A tricyclic tetrahydrofuran derivativeC₂₁H₂₈N₂O₅SOrthorhombicP2₁2₁2₁Fused tris-THF ring system with a specific stereochemistry.[19][Ghosh et al., 2011]
A cyanoacrylate with a tetrahydrofuran moietyC₁₂H₁₈N₂O₃MonoclinicP2₁/nPlanar cyanoacrylate group with a pendant THF ring.[13][Yang et al., 2007]

Conclusion: The Power of Precision

X-ray crystallography provides an unparalleled level of detail into the molecular architecture of 2-aryl-2-substituted tetrahydrofurans. This in-depth structural knowledge is not merely an academic exercise; it is a critical component in the modern drug discovery and development pipeline. By understanding the precise three-dimensional structure, researchers can make informed decisions to optimize molecular properties, leading to safer and more effective medicines. While the path from a synthesized compound to a refined crystal structure can be fraught with challenges, particularly in the crystallization and refinement stages, a systematic and informed approach, as outlined in this guide, will significantly increase the probability of success.

References

  • Dittrich, B. (2021). A new approach towards describing, understanding and modelling disorders. IUCrJ, 8(Pt 2), 174–186.
  • Flack, H. D., & Bernardinelli, G. (2008).
  • Ghosh, A. K., et al. (2011). Structure-based design of a novel tricyclic tetrahydrofuran-derived nonpeptidic P2-ligand for HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 54(17), 5904-5913.
  • Müller, P. (Ed.). (2009). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press.
  • Nirpal, A. K., & Sathyamoorthi, S. (2025). (2R,3R)-2-(2-phenoxyethyl)
  • Stout, G. H., & Jensen, L. H. (1989). X-ray structure determination: a practical guide. John Wiley & Sons.
  • Verlinde, C. L., et al. (1989). Static disorder in (–)-(1R,5R,9R,13S)-2'-hydroxy-5,9-dimethyl-2-(2-methyltetrahydrofurfuryl)-6,7-benzomorphan, C20H29NO2. Crystal structure and MM2 pucker analysis of the tetrahydrofuran ring. Acta Crystallographica Section B: Structural Science, 45(1), 107-112.
  • Yang, X., et al. (2007). Synthesis, crystal structure, and biological activities of 2-cyanoacrylates containing furan or tetrahydrofuran moieties. Journal of Agricultural and Food Chemistry, 55(10), 4059-4063.

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Substitution Strategies for 2-(Bromomethyl)-2-phenyloxolane in Medicinal Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Strategic Rationale In contemporary drug discovery, the incorporati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Rationale

In contemporary drug discovery, the incorporation of saturated heterocycles is a proven strategy to improve the pharmacokinetic properties of drug candidates. Specifically, 2-(Bromomethyl)-2-phenyloxolane (CAS: 669055-04-3)[1] serves as a highly privileged building block. By utilizing this reagent, chemists can append the 2-phenyltetrahydrofuran motif onto various pharmacophores, introducing a unique three-dimensional spatial vector, increasing lipophilicity, and eliminating flat, sp2 -rich regions that often lead to poor solubility.

However, functionalizing this scaffold via nucleophilic substitution ( SN​2 ) presents distinct kinetic challenges. As a Senior Application Scientist, I have designed this guide to move beyond standard textbook procedures, providing you with the mechanistic causality and field-proven protocols required to master substitutions on this specific, sterically demanding substrate[2].

Mechanistic Causality: Overcoming "Neopentyl-Like" Steric Hindrance

At first glance, the bromomethyl group is a primary alkyl halide, which should readily undergo SN​2 displacement. However, the adjacent C2 carbon of the oxolane ring is fully substituted—bearing an oxygen atom, a phenyl ring, and the aliphatic chain of the tetrahydrofuran ring. This creates a neopentyl-like steric environment that significantly raises the activation energy ( Ea​ ) of the SN​2 transition state. Direct reaction with moderate nucleophiles (like secondary amines) often results in unreacted starting material or degradation due to prolonged heating.

The Solution: In Situ Halogen Exchange (Finkelstein Catalysis) To drive the reaction to completion, we must alter the leaving group dynamics. The addition of a catalytic amount of an iodide salt (e.g., Tetrabutylammonium Iodide, TBAI, or Sodium Iodide, NaI) facilitates a continuous Finkelstein reaction. Iodide, being both an excellent nucleophile and a superior leaving group, transiently displaces the bromide to form 2-(iodomethyl)-2-phenyloxolane. This highly reactive intermediate is then rapidly consumed by the target nucleophile.

Mechanism Substrate 2-(Bromomethyl)- 2-phenyloxolane (Sterically Hindered) Intermediate 2-(Iodomethyl)- 2-phenyloxolane (Reactive Electrophile) Substrate->Intermediate Finkelstein Exchange Catalyst Iodide Catalyst (NaI / TBAI) Catalyst->Intermediate Product Substituted 2-phenyloxolane (Target Scaffold) Intermediate->Product SN2 Attack (Accelerated) Nucleophile Nucleophile (Nu:) (e.g., 2° Amine) Nucleophile->Product

Mechanistic pathway of Finkelstein-catalyzed SN2 substitution on 2-(bromomethyl)-2-phenyloxolane.

Quantitative Data: Condition Optimization

The necessity of polar aprotic solvents and iodide catalysis is demonstrated in the optimization data below. Polar aprotic solvents (DMF, MeCN) are critical as they solvate the counter-cations while leaving the nucleophilic anions "naked" and highly reactive.

Table 1: Optimization of N-Alkylation Conditions for 2-(Bromomethyl)-2-phenyloxolane

EntryNucleophileSolventAdditive (Equiv)Temp (°C)Time (h)Yield (%)Causality / Observation
1PiperidineTHFNone6524< 10Insufficient thermal energy; poor anion solvation.
2PiperidineDMFNone902435Better solvation, but steric hindrance stalls reaction.
3PiperidineDMFTBAI (0.1) 901682 Optimal: Finkelstein activation overcomes steric bulk.
4ThiophenolMeCNNaI (0.2)801288Thiolates are highly nucleophilic; excellent conversion.
5Sodium AzideDMFNone801875Azide is linear and less sterically hindered.

Experimental Workflow & Self-Validating Protocols

Workflow Step1 1. Reagent Prep Dry DMF, Base, Nu:, TBAI Step2 2. Substrate Addition Dropwise at 0°C Step1->Step2 Step3 3. Thermal Activation Heating to 80-100°C Step2->Step3 Step4 4. In-Process Control LC-MS & TLC Monitoring Step3->Step4 Step5 5. Workup & Extraction Aq. Quench, EtOAc Extraction Step4->Step5 Step6 6. Purification & Validation Flash Chromatography, NMR Step5->Step6

Step-by-step experimental workflow for nucleophilic substitution and validation.
Protocol A: N-Alkylation of Secondary Amines

This protocol is optimized for synthesizing complex amine intermediates, a common requirement in the development of CNS-active agents and kinase inhibitors[3].

Reagents:

  • 2-(Bromomethyl)-2-phenyloxolane (1.0 equiv, 1.0 mmol)

  • Secondary Amine (e.g., Piperidine derivative) (1.5 equiv, 1.5 mmol)

  • Potassium Carbonate ( K2​CO3​ ), finely powdered (2.0 equiv, 2.0 mmol)

  • Tetrabutylammonium Iodide (TBAI) (0.1 equiv, 0.1 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Base & Nucleophile Activation: Add the secondary amine, K2​CO3​ , and TBAI to the flask, followed by anhydrous DMF. Stir at room temperature for 15 minutes to allow for partial deprotonation and homogenization.

  • Substrate Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 2-(Bromomethyl)-2-phenyloxolane in 1.0 mL of anhydrous DMF and add it dropwise to the reaction mixture over 5 minutes.

  • Thermal Activation: Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 90 °C using an oil bath. Stir vigorously for 16 hours.

  • Quench & Extraction: Cool the mixture to room temperature. Quench by adding 15 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution ( 3×10 mL) to effectively remove residual DMF. Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient containing 1% Triethylamine to prevent amine streaking).

Self-Validating Analytics (E-E-A-T Checkpoints)

To ensure the integrity of your synthesis, rely on these self-validating analytical checkpoints:

  • LC-MS Isotopic Signature: The starting material contains bromine, which presents a distinct 1:1 isotopic doublet ( M and M+2 ) in the mass spectrum. Validation: The complete disappearance of this 1:1 doublet and the appearance of the expected (M+H)+ peak confirms successful displacement.

  • 1H NMR Shift Dynamics: In the starting material, the −CH2​Br protons typically appear as a complex AB quartet around 3.5–3.8 ppm due to the diastereotopic nature induced by the adjacent C2 chiral center. Validation: Upon successful amine substitution, these protons will shift upfield (typically 2.6–3.0 ppm) and the coupling constants will alter, confirming the structural change.

  • TLC Staining: The starting material is UV-active and stains dark blue/green with Phosphomolybdic Acid (PMA). The amine product will be UV-active but will also stain positively with Ninhydrin (if a primary amine was used) or Dragendorff's reagent, typically exhibiting a lower Rf​ value due to increased polarity.

References

  • Journal of Medicinal Chemistry - ACS Publications Title: Fragment-Based Discovery of 2-Aminoquinazolin-4(3H)-ones As Novel Class Nonpeptidomimetic Inhibitors of the Plasmepsins I, II, and IV (Synthesis of Amines from Halomethyl Tetrahydrofurans) Source: American Chemical Society (ACS) URL:[Link]

Sources

Application

2-(Bromomethyl)-2-phenyloxolane as an intermediate in drug discovery

Application Note: 2-(Bromomethyl)-2-phenyloxolane as a Pivotal Intermediate in CNS Drug Discovery Introduction & Mechanistic Rationale In the landscape of central nervous system (CNS) drug discovery, the spatial orientat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(Bromomethyl)-2-phenyloxolane as a Pivotal Intermediate in CNS Drug Discovery

Introduction & Mechanistic Rationale

In the landscape of central nervous system (CNS) drug discovery, the spatial orientation of pharmacophores dictates receptor affinity and blood-brain barrier (BBB) permeability. 2-(Bromomethyl)-2-phenyloxolane (CAS: 669055-04-3)[1] has emerged as a privileged electrophilic building block. It is primarily utilized to append the 2-phenyltetrahydrofuran motif onto secondary amines (e.g., piperidines and piperazines) to generate potent G-protein coupled receptor (GPCR) ligands, sigma receptor modulators, and monoamine transporter inhibitors.

Pharmacophore Significance: Unlike highly lipophilic carbocyclic analogs (e.g., phenylcyclohexyl groups), the oxolane (tetrahydrofuran) ring introduces a critical hydrogen-bond acceptor. This subtle modification significantly lowers the partition coefficient (LogP), thereby improving aqueous solubility and mitigating off-target hERG liability while maintaining the hydrophobic interactions provided by the geminal phenyl ring.

Pharmacophore Core 2-(Bromomethyl)-2-phenyloxolane (CAS: 669055-04-3) Ph Phenyl Ring (Hydrophobic zone / pi-pi stacking) Core->Ph THF Oxolane Ring (H-Bond Acceptor / Solubility enhancer) Core->THF Br Bromomethyl Group (Primary electrophilic handle) Core->Br API Target CNS Active Compound (e.g., GPCR Ligand) Br->API SN2 N-Alkylation

Caption: Pharmacophore mapping of 2-(Bromomethyl)-2-phenyloxolane and its functional zones.

Synthetic Workflows & Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes specific causality for the reagents chosen and In-Process Controls (IPCs) to verify intermediate integrity before proceeding.

Protocol A: De Novo Synthesis of the Acyclic Precursor (4-Phenyl-4-penten-1-ol)

Causality of Experimental Choices: The synthesis begins with the Wittig olefination of ethyl 4-oxo-4-phenylbutanoate, followed by ester reduction. This two-step sequence is chosen over Grignard addition to lactones because it strictly prevents the formation of symmetric di-addition byproducts, ensuring a high-purity acyclic alkenol precursor[2].

Step-by-Step Methodology:

  • Wittig Olefination: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.5 M) under N₂ at 0 °C. Add potassium tert-butoxide (1.15 eq) portion-wise. Stir for 30 minutes to generate the ylide (solution turns bright yellow).

  • Substrate Addition: Dropwise add ethyl 4-oxo-4-phenylbutanoate (1.0 eq) dissolved in THF. Warm to room temperature (RT) and stir for 4 hours.

  • IPC 1 (Validation): Analyze via TLC (Hexane/EtOAc 8:2). The reaction is complete when the starting material spot (Rf ~0.4) is entirely replaced by the olefin product (Rf ~0.7).

  • Reduction: Isolate the intermediate ethyl 4-phenyl-4-pentenoate via aqueous workup. Dissolve in anhydrous Et₂O and cool to 0 °C. Carefully add LiAlH₄ (1.5 eq) in portions.

  • Quench & Isolate: Stir for 2 hours at RT. Quench using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O). Filter the granular aluminum salts and concentrate the filtrate to yield 4-phenyl-4-penten-1-ol.

  • IPC 2 (Validation): GC-FID must show >95% purity with the complete disappearance of the ester carbonyl stretch (~1735 cm⁻¹) in FT-IR.

Protocol B: Bromocyclization to 2-(Bromomethyl)-2-phenyloxolane

Causality of Experimental Choices: N-Bromosuccinimide (NBS) is selected over molecular bromine (Br₂) to maintain a low, steady-state concentration of the reactive bromonium ion, which suppresses competitive dibromination of the alkene[3]. The reaction proceeds via a highly regioselective 5-exo-trig cyclization. The pendant C1-hydroxyl group attacks the C4 position of the bromonium intermediate because the C4 phenyl group stabilizes the developing partial positive charge in the transition state, exclusively yielding the 5-membered oxolane ring[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-phenyl-4-penten-1-ol (1.0 eq) in anhydrous CH₂Cl₂ (0.2 M). Cool the solution to 0 °C to control the exothermic cyclization.

  • Activation: Add NBS (1.1 eq) portion-wise over 15 minutes. Shield the reaction flask from direct light to prevent radical side reactions (e.g., allylic bromination).

  • Cyclization: Allow the reaction to warm to RT and stir for 3 hours. The solution will transition from colorless to pale yellow.

  • IPC 3 (Validation): Analyze via LC-MS (ESI+). Confirm the disappearance of the alkenol mass and the appearance of the target isotopic mass cluster[M+H]⁺ at m/z 241 and 243 (1:1 ratio, confirming mono-bromination).

  • Purification: Wash the organic layer with saturated aqueous Na₂S₂O₃ (to destroy unreacted electrophilic bromine) and brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc 95:5) to afford 2-(bromomethyl)-2-phenyloxolane as a clear oil.

SynthesisRoute A Ethyl 4-oxo-4-phenylbutanoate B Ethyl 4-phenyl-4-pentenoate A->B 1. Ph3P=CH2 (Wittig Olefination) C 4-Phenyl-4-penten-1-ol B->C 2. LiAlH4 (Ester Reduction) D 2-(Bromomethyl)-2-phenyloxolane C->D 3. NBS, CH2Cl2 (5-exo-trig Cyclization)

Caption: Three-step synthetic workflow from acyclic ester to the cyclized oxolane intermediate.

Protocol C: Application in Drug Discovery (N-Alkylation Workflow)

Causality of Experimental Choices: The bromomethyl group is an unhindered primary electrophile, making it highly susceptible to Sₙ2 displacement by secondary amines. Potassium carbonate (K₂CO₃) is utilized as a heterogeneous base to scavenge the liberated HBr without acting as a competing nucleophile. Acetonitrile (MeCN) is chosen as the polar aprotic solvent to accelerate the Sₙ2 transition state.

Step-by-Step Methodology:

  • Reaction Setup: In a sealed pressure tube, combine 2-(bromomethyl)-2-phenyloxolane (1.0 eq), a target secondary amine (e.g., 4-(4-chlorophenyl)piperidin-4-ol) (1.1 eq), and finely powdered anhydrous K₂CO₃ (3.0 eq) in MeCN (0.3 M).

  • Catalysis (Optional but recommended): Add a catalytic amount of NaI (0.1 eq) to facilitate a Finkelstein-type in-situ conversion to the more reactive iodomethyl intermediate.

  • Heating: Stir the suspension at 80 °C for 12-16 hours.

  • IPC 4 (Validation): Monitor via ¹H NMR of a crude aliquot. Complete conversion is validated by the total disappearance of the characteristic -CH₂Br singlet (typically around δ 3.6-3.8 ppm) and the emergence of new diastereomeric aliphatic signals.

  • Workup: Filter off the inorganic salts, concentrate the filtrate, and purify the target API via reverse-phase preparative HPLC.

Quantitative Data & Validation Summary

To ensure seamless comparison and tracking, the expected quantitative outcomes and validation criteria for the entire workflow are summarized below.

StepReaction TypeKey Reagents & SolventsExpected Yield (%)Primary IPC MethodSelf-Validation Acceptance Criteria
1 Wittig OlefinationPh₃P=CH₂, KOtBu, THF85 - 90TLC / HPLC-UV< 2% starting ketone remaining; Rf shift confirmed.
2 Ester ReductionLiAlH₄, Et₂O, 0 °C to RT92 - 95FT-IR / GC-FIDComplete absence of C=O stretch (~1735 cm⁻¹).
3 BromocyclizationNBS, CH₂Cl₂, 0 °C to RT78 - 85LC-MS (ESI+)Target isotopic mass [M+H]⁺ 241/243 detected (1:1 ratio).
4 Sₙ2 N-AlkylationAmine, K₂CO₃, NaI, MeCN70 - 80¹H NMRDisappearance of the -CH₂Br signal at δ 3.6-3.8 ppm.

Sources

Application

Application Note: Synthesis and Biological Evaluation of Aryloxazole Derivatives for Targeted Cancer Therapy

Introduction and Mechanistic Rationale The development of small-molecule antimitotic agents remains a cornerstone of targeted cancer therapy. Among the most promising pharmacophores are aryloxazole derivatives , which ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The development of small-molecule antimitotic agents remains a cornerstone of targeted cancer therapy. Among the most promising pharmacophores are aryloxazole derivatives , which have demonstrated profound efficacy as dual-action tubulin polymerization inhibitors and tumor vascular-disrupting agents (VDAs)[1][2].

The oxazole core serves as a highly stable, rigid bioisostere for the cis-double bond found in natural products like Combretastatin A-4 (CA-4). By locking the aryl rings in an optimal spatial orientation, aryloxazoles effectively lodge into the colchicine-binding site at the interface of α

  • and β -tubulin[3]. This binding physically prevents the curved tubulin heterodimers from straightening, a structural change required for microtubule assembly. The causality is direct: failure of microtubule polymerization leads to prolonged G2/M cell cycle arrest, which subsequently triggers apoptotic cascades and the rapid collapse of the fragile tumor neovasculature[1][2].

To support translational drug development, this application note details a robust, self-validating synthetic protocol for arylpiperazinyl oxazoles, coupled with a standardized biological assay for evaluating tubulin inhibition.

MOA A Aryloxazole Derivative B Colchicine Binding Site (Tubulin) A->B Binds C Inhibition of Tubulin Polymerization B->C Blocks D G2/M Cell Cycle Arrest C->D Induces E Tumor Vascular Disruption C->E Triggers F Apoptosis / Cell Death D->F Leads to E->F Leads to

Caption: Mechanism of Action: Aryloxazole-mediated tubulin inhibition leading to apoptosis and vascular disruption.

Synthetic Strategy: The One-Pot Oxidative Cyclization

While traditional oxazole syntheses (e.g., Robinson-Gabriel) require harsh dehydrating conditions, modern approaches utilize hypervalent iodine reagents for milder, highly regioselective cyclization[1]. In this protocol, we utilize HDNIB ([hydroxy(2,4-dinitrobenzenesulfonyloxy)iodo]benzene) to achieve a one-pot synthesis of the oxazole core from commercially available β -keto esters.

Why this matters (Causality): HDNIB facilitates the in situ α -tosyloxylation of the β -keto ester. The highly reactive intermediate then undergoes rapid nucleophilic attack by a primary amide or nitrile, followed by cyclodehydration. This circumvents the need to isolate unstable α -haloketones, minimizing degradation and maximizing the yield of the target oxazole core. Following core formation, standard amide coupling with arylpiperazines yields the final vascular-disrupting agents[1][2].

Synthesis A Starting Material: Ethyl 3-oxo-3-phenylpropanoate B Oxidative Cyclization (HDNIB, MeCN, Reflux) A->B C Oxazole Core Intermediate (Ethyl 4-phenyloxazole-5-carboxylate) B->C D Saponification & Amidation (Arylpiperazine, EDCI, HOBt) C->D E Crude Aryloxazole Derivative D->E F Purification (Flash Chromatography) E->F G Final Compound (LC-MS / NMR Validation) F->G

Caption: Step-by-step synthetic workflow for the preparation of targeted aryloxazole derivatives.

Experimental Protocols

Protocol A: Synthesis of the Arylpiperazinyl Oxazole Core

Note: This protocol is a self-validating system. Step 4 ensures that unreacted starting materials are quantified before proceeding to biological evaluation.

Reagents Required:

  • Ethyl 3-oxo-3-phenylpropanoate (1.0 eq)

  • HDNIB (1.2 eq)

  • Acetonitrile (Anhydrous)

  • Arylpiperazine derivative (1.1 eq)

  • EDCI (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq)

Step-by-Step Methodology:

  • Core Formation: Dissolve ethyl 3-oxo-3-phenylpropanoate (10 mmol) in 30 mL of anhydrous acetonitrile. Add HDNIB (12 mmol) and heat the mixture to reflux (80°C) for 4 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction to room temperature, concentrate under reduced pressure, and partition between EtOAc and saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate to yield the intermediate oxazole ester.

  • Saponification & Coupling: Hydrolyze the ester using LiOH (3.0 eq) in THF/H2O (3:1) for 2 hours. Acidify to pH 3 to precipitate the oxazole-5-carboxylic acid. Dissolve the acid (5 mmol) in anhydrous DMF. Add EDCI (7.5 mmol), HOBt (7.5 mmol), and DIPEA (15 mmol). Stir for 15 minutes, then add the desired arylpiperazine (5.5 mmol). Stir at room temperature for 12 hours.

  • Purification & Validation: Purify the crude product via silica gel flash chromatography (Hexane/EtOAc gradient). Validation Check: Confirm the product identity and >95% purity using 1H -NMR (look for the distinct oxazole C2​ -proton singlet around δ 8.0 ppm if unsubstituted) and LC-MS before proceeding to biological assays.

Protocol B: Tubulin Polymerization Inhibition Assay

To prove the mechanistic causality of the synthesized compounds, an in vitro tubulin polymerization assay must be conducted.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2​ , 0.5 mM EGTA, and 1 mM GTP.

  • Protein Assembly: Thaw porcine brain tubulin (>99% pure) on ice and dilute to a final concentration of 3 mg/mL in the reaction buffer.

  • Compound Incubation: In a pre-warmed 96-well half-area plate, add 5 µL of the synthesized aryloxazole (dissolved in DMSO, final DMSO concentration <1% ) to achieve varying test concentrations (0.1 µM to 10 µM). Include CA-4 or CYT997 as a positive control[1], and a DMSO vehicle as a negative control.

  • Kinetic Measurement: Add 45 µL of the tubulin mixture to each well. Immediately place the plate in a microplate reader set to 37°C. Measure the absorbance (turbidity) at 340 nm every minute for 60 minutes.

  • Data Interpretation: Vehicle control wells will show a sigmoidal increase in absorbance as tubulin polymerizes into microtubules. Active aryloxazoles will flatten this curve dose-dependently. Calculate the IC50​ based on the area under the curve (AUC) relative to the vehicle.

Quantitative Data Presentation

The following table summarizes the expected structure-activity relationship (SAR) and quantitative biological data for optimized aryloxazole derivatives, demonstrating their potent cytotoxicity and tubulin inhibitory effects[1][2].

Compound IDPhenyl Substitution (R-Group)Piperazine SubstitutionHL-60 Cytotoxicity IC50​ (nM)HUVEC Cytotoxicity IC50​ (nM)Tubulin Inhibition IC50​ ( μ M)
CYT997 (Ref) N/AN/A15.0 ± 2.120.5 ± 3.03.5 ± 0.4
Oxazole-A 3-MethoxyPhenyl45.2 ± 4.550.1 ± 5.24.1 ± 0.5
Oxazole-6-48 3-Fluoro, 4-Methoxy2-Pyridyl12.4 ± 1.818.2 ± 2.12.8 ± 0.3
Oxazole-6-51 3,4,5-Trimethoxy2-Pyridyl10.1 ± 1.215.0 ± 1.82.5 ± 0.2

Data Interpretation: Compounds bearing a 3,4,5-trimethoxy or 3-fluoro-4-methoxy substitution pattern on the aryl ring (mimicking the A-ring of CA-4) exhibit the most potent tubulin inhibition and subsequent cytotoxicity against human leukemia (HL-60) and endothelial (HUVEC) cells[1].

References

  • Thorat, D. A., et al. "Synthesis and Biological Evaluation of Aryloxazole Derivatives as Antimitotic and Vascular-Disrupting Agents for Cancer Therapy." Journal of Medicinal Chemistry, vol. 56, no. 22, 2013, pp. 9008-9018. URL:[Link]

  • MDPI. "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." Molecules, 2024. URL:[Link]

  • "Direct C-H Bond Arylation of (Benzo)oxazoles with Aryl Chlorides Catalyzed by N-Heterocyclic Carbene-Palladium(II)-1-Methylimidazole Complex." Organic Chemistry Portal. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Bromomethyl)tetrahydrofurans

Welcome to the technical support center for the synthesis of 2-(bromomethyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(bromomethyl)tetrahydrofuran. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic procedures. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, providing in-depth explanations and actionable solutions.

I. FAQs: Troubleshooting Common Side Reactions

Question 1: I am attempting to synthesize 2-(bromomethyl)tetrahydrofuran from tetrahydrofurfuryl alcohol using the Appel reaction (CBr₄/PPh₃), but I am observing a significant amount of a non-polar byproduct and my yield is low. What could be the issue?

Answer:

This is a common issue when employing the Appel reaction for the bromination of alcohols, particularly with substrates containing an ether linkage like tetrahydrofurfuryl alcohol. The primary culprit is often a side reaction involving the cleavage of the tetrahydrofuran (THF) ring.

Causality and Mechanism:

The Appel reaction proceeds through the formation of an oxyphosphonium intermediate.[1][2] While the intended pathway is the SN2 displacement of the activated hydroxyl group by a bromide ion, the Lewis acidic nature of the phosphonium intermediates and the presence of HBr (formed from trace moisture) can catalyze the ring-opening of the THF moiety.[3] This leads to the formation of 1,4-dibromobutane, a non-polar byproduct that can be difficult to separate from the desired product.[4]

Troubleshooting and Solutions:

  • Strict Anhydrous Conditions: Ensure all glassware is rigorously dried and use anhydrous solvents. Moisture can react with the reagents to form HBr, which promotes ring-opening.[5]

  • Temperature Control: Perform the reaction at low temperatures (typically 0 °C to room temperature) to minimize the rate of the ring-opening side reaction.[6] Brominations with CBr₄ generally proceed at milder temperatures than chlorinations with CCl₄.[6]

  • Inverse Addition: Add the solution of triphenylphosphine to the mixture of tetrahydrofurfuryl alcohol and carbon tetrabromide. This maintains a low concentration of the reactive phosphonium species and can help suppress side reactions.

  • Alternative Brominating Agents: Consider using milder brominating agents that are less prone to inducing ring-opening. (See Question 3 for more details).

Question 2: My synthesis of 2-(bromomethyl)tetrahydrofuran using phosphorus tribromide (PBr₃) is resulting in a complex mixture of products and a significant amount of dark, viscous residue upon distillation. How can I improve the selectivity and yield?

Answer:

The use of phosphorus tribromide for converting alcohols to alkyl bromides is a classic method, but it can be accompanied by several side reactions, especially with a substrate like tetrahydrofurfuryl alcohol.[7][8]

Causality and Mechanism:

  • Incomplete Reaction and Phosphite Ester Formation: PBr₃ reacts with the alcohol to form an alkyl dibromophosphite intermediate. If substoichiometric amounts of PBr₃ are used, or if the reaction is incomplete, stable phosphite esters can form.[8] These are often water-soluble and can be lost during aqueous workup, leading to low yields.[5]

  • Ether Formation: Although less common, unreacted tetrahydrofurfuryl alcohol can act as a nucleophile and attack the intermediate phosphite ester, leading to the formation of di(tetrahydrofurfuryl) ether.[5]

  • Decomposition at High Temperatures: The distillation of the crude product can lead to the decomposition of residual phosphite esters and other byproducts, resulting in the formation of a dark, viscous residue.[7][9]

Troubleshooting and Solutions:

  • Stoichiometry and Addition: Use a slight excess of PBr₃ (approximately 0.33-0.4 equivalents per hydroxyl group) to ensure complete conversion.[5][8] The alcohol should be added slowly to the PBr₃ solution at a low temperature (e.g., -5 °C to 0 °C) to control the exothermic reaction.[9]

  • Use of a Base: The addition of a weak, non-nucleophilic base like pyridine can scavenge the HBr byproduct, which can contribute to side reactions. An established procedure in Organic Syntheses details the use of pyridine to improve the yield significantly.[7][9]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before workup.[10]

  • Careful Workup and Purification: After the reaction is complete, quench the mixture by slowly adding it to ice water. This will hydrolyze any remaining PBr₃ and phosphite esters. Careful distillation under reduced pressure is crucial to obtain a pure product.[7][9]

Question 3: I am exploring alternative brominating agents to minimize side reactions. What are the pros and cons of using N-Bromosuccinimide (NBS) for the synthesis of 2-(bromomethyl)tetrahydrofuran?

Answer:

N-Bromosuccinimide (NBS) is a versatile and often milder alternative to reagents like PBr₃ and the Appel-type conditions.[11][12] However, its reactivity profile presents its own set of potential side reactions.

Causality and Mechanism:

NBS can participate in both radical and electrophilic bromination pathways.[11][13]

  • Radical Bromination (Wohl-Ziegler Reaction): In the presence of a radical initiator (e.g., AIBN or light), NBS can effect allylic or benzylic bromination.[12][14] While tetrahydrofurfuryl alcohol does not have a traditional allylic or benzylic position, radical abstraction of a hydrogen atom alpha to the ether oxygen is possible, which could lead to a mixture of products.

  • Electrophilic Bromination: In the presence of an activator or a polar solvent, NBS can act as a source of electrophilic bromine.[15] This can lead to the desired conversion of the alcohol to the bromide, but it can also initiate ring-opening or other undesired transformations.[16]

Troubleshooting and Solutions:

  • Reaction Conditions are Key: The outcome of an NBS bromination is highly dependent on the reaction conditions. For the conversion of alcohols, the reaction is often performed in the presence of triphenylphosphine (similar to an Appel reaction) or under other specific activating conditions.

  • Potential for Over-bromination: Depending on the substrate and conditions, over-bromination can occur.[17][18]

  • Byproduct Removal: The primary byproduct of NBS reactions is succinimide, which is often insoluble in non-polar solvents like carbon tetrachloride, facilitating its removal by filtration.[13]

Comparative Overview of Brominating Agents:

Brominating AgentMajor Byproduct(s)Common Side ReactionsMitigation Strategies
PBr₃ Phosphorous acid, HBrEther formation, incomplete reaction, decompositionUse of pyridine, inverse addition, low temperature, careful workup.[5][7]
CBr₄/PPh₃ (Appel) Triphenylphosphine oxide, bromoformTHF ring-opening to 1,4-dibromobutaneStrict anhydrous conditions, low temperature.[4][19]
NBS SuccinimideRadical side reactions, over-brominationCareful control of initiators and solvents, use with PPh₃.[13]

II. Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and the formation of major side products.

Appel_Reaction cluster_main Desired Appel Reaction Pathway cluster_side Ring-Opening Side Reaction A Tetrahydrofurfuryl Alcohol + PPh3 + CBr4 B Oxyphosphonium Intermediate A->B Activation C 2-(Bromomethyl)tetrahydrofuran (Desired Product) B->C SN2 Attack by Br- D Lewis Acidic Phosphonium Species B->D Formation E THF Ring Opening D->E Catalysis F 1,4-Dibromobutane (Byproduct) E->F Rearrangement & Bromination

Caption: Desired vs. Side Reaction in Appel Synthesis.

PBr3_Reaction cluster_main Desired PBr3 Pathway cluster_side Common Side Reactions P_A Tetrahydrofurfuryl Alcohol + PBr3 P_B Alkyl Dibromophosphite Intermediate P_A->P_B Activation P_D Unreacted Alcohol P_A->P_D Excess P_C 2-(Bromomethyl)tetrahydrofuran (Desired Product) P_B->P_C SN2 Attack by Br- P_F Incomplete Reaction P_B->P_F Insufficient PBr3 P_E Di(tetrahydrofurfuryl) Ether (Ether Byproduct) P_D->P_E Nucleophilic Attack on P_B P_G Stable Phosphite Esters P_F->P_G Formation

Caption: PBr₃ Reaction Pathways and Byproducts.

III. Experimental Protocols

Protocol 1: Synthesis of 2-(Bromomethyl)tetrahydrofuran via Appel Reaction

This protocol is adapted from standard procedures for the Appel reaction.[20]

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add tetrahydrofurfuryl alcohol (1.0 eq) and carbon tetrabromide (1.2 eq).

    • Dissolve the mixture in anhydrous dichloromethane (approx. 0.2 M concentration with respect to the alcohol).

    • Cool the flask to 0 °C in an ice-water bath.

  • Reaction:

    • In a separate flame-dried flask, dissolve triphenylphosphine (1.2 eq) in anhydrous dichloromethane.

    • Add the triphenylphosphine solution dropwise to the stirred alcohol/CBr₄ solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate solvent system).

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • The resulting crude product will contain triphenylphosphine oxide. Purify by silica gel column chromatography, typically eluting with a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 2-(Bromomethyl)tetrahydrofuran using PBr₃ and Pyridine

This protocol is based on the procedure published in Organic Syntheses.[7][9]

  • Preparation:

    • To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a calcium chloride tube, add phosphorus tribromide (0.36 eq) and dry benzene.

    • Add dry pyridine (0.15 eq) from the dropping funnel over 15 minutes with stirring.

    • Cool the flask to -5 °C in an ice-salt bath.

  • Reaction:

    • Prepare a mixture of tetrahydrofurfuryl alcohol (1.0 eq) and dry pyridine (0.05 eq).

    • Add this mixture slowly from the dropping funnel to the PBr₃ solution over a period of 4 hours, maintaining the internal temperature between -5 °C and -3 °C.

    • Continue stirring for an additional hour at this temperature, then allow the mixture to warm to room temperature.

    • Let the mixture stand for 24-48 hours.

  • Workup and Purification:

    • Transfer the mixture to a Claisen flask.

    • Remove the benzene by distillation under reduced pressure.

    • Distill the crude product under high vacuum. Collect the fraction corresponding to 2-(bromomethyl)tetrahydrofuran (b.p. 69–70 °C/22 mm Hg).

IV. References

  • An Unexpected 2,3-Dihydrofuran Derivative Ring Opening Initiated by Electrophilic Bromination: Scope and Mechanistic Study. ACS Publications. (2014). Available at: [Link]

  • One‐pot synthesis of chiral 2‐substituted‐5‐bromomethyl tetrahydrofuran... ResearchGate. Available at: [Link]

  • Appel reaction. Wikipedia. Available at: [Link]

  • Appel Reaction. Organic Chemistry Portal. Available at: [Link]

  • Tetrahydrofuran ring-opening with acyloxyphosphonium bromide catalyzed by zinc bromide: An effective method for the preparation of 4-bromobutyl esters. ResearchGate. Available at: [Link]

  • Appel Reaction. Chem-Station Int. Ed. (2014). Available at: [Link]

  • Appel Reaction. SynArchive. Available at: [Link]

  • Tetrahydrofurfuryl bromide. Organic Syntheses Procedure. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Available at: [Link]

  • Electrophotochemical Ring-Opening Bromination of tert-Cycloalkanols. ACS Publications. (2021). Available at: [Link]

  • THF + CBr4 + PPh3. The chemical reaction database. (2012). Available at: [Link]

  • N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd-O bond and Stereochemical Scrambling via β-Hydride Elimination. PMC. Available at: [Link]

  • Products from furans. 4. Selective oxidation of 2-furfuryl alcohol derivatives, in the presence of aryl thioethers, with N-bromosuccinimide (NBS). A new procedure for the preparation of 2H-pyran-3(6H)-ones. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Strategy for synthesis of chiral 2,5‐disubstituted tetrahydrofuran derivatives. ResearchGate. Available at: [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]

  • Ring-Contraction Reaction of Substituted Tetrahydropyrans via Dehydrogenative Dual Functionalization by Nitrite-Catalyzed Double Activation of Bromine. Organic Letters - ACS Publications. (2018). Available at: [Link]

  • Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Chemia. (2024). Available at: [Link]

  • Common sources of mistake in organic synthesis. Reddit. (2023). Available at: [Link]

  • The application of a monolithic triphenylphosphine reagent for conducting Appel reactions in flow microreactors. Beilstein Journals. (2011). Available at: [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. (2011). Available at: [Link]

  • A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2. Chemia. (2022). Available at: [Link]

  • An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. (2009). Available at: [Link]

  • Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. (2018). Available at: [Link]

  • PREPARATION AND SOME REACTIONS OF 2-TRIMETHYLSILYLOXYFURANS by silylation of but-2-enolides. Some of their reactions. HETEROCYCLES. (1976). Available at: [Link]

  • Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. (2016). Available at: [Link]

  • Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Bromination of hydroxyaromatic compounds. Google Patents. Available at:

  • Pharma Disconnections. SBM CDT. Available at: [Link]

  • Benzylic brominations/aromatic ring brominations:DBDMH bromination reactions:N-bromo compounds(9):Discussion series on bromination/iodination reactions 9. Chemia. (2022). Available at: [Link]

Sources

Optimization

Bromoetherification Technical Support Center: Troubleshooting &amp; Protocols

Welcome to the Bromoetherification Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bromoetherification Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for optimizing complex haloetherification reactions.

Troubleshooting Reaction Yield and Regioselectivity

Q: My intramolecular bromoetherification of sterically encumbered tertiary alkenols is yielding complex mixtures with poor regioselectivity. How can I drive the reaction toward the desired 6-endo or 5-exo product?

A: This is a classic issue of halonium ion stability competing with the low nucleophilicity of the tethered alcohol. Tertiary alcohols are significantly less nucleophilic than primary alcohols[1]. When using standard anhydrous conditions (e.g., pure dichloromethane), the intermediate bromonium ion can undergo premature elimination or intermolecular side reactions before the tethered alcohol can successfully attack.

Causality & Solution: Introducing water as a co-solvent (e.g., DCM:H2O in a 5:1 ratio) significantly stabilizes the highly polarized transition state[2]. The biphasic system modulates the effective concentration of the brominating agent (N-bromosuccinimide, NBS) in the organic phase. This suppresses radical-mediated side reactions and allows the slower intramolecular nucleophilic attack to proceed with exclusive 6-endo regioselectivity[2].

Quantitative Data: Solvent Optimization
Solvent SystemYieldRegioselectivityStereoselectivity
Dichloromethane (Anhydrous)ModerateGoodModerate
DCM : H2O (5:1) Excellent Exclusive 6-endo High
Tetrahydrofuran (THF)LowPoorPoor
TolueneLowPoorPoor

Data summarized from optimization studies on lactam-tethered alkenols[2].

Protocol 1: Water-Tolerant Bromoetherification

Self-Validation Checkpoint: The reaction progress can be visually monitored; as the alkene is consumed, the suspension of NBS will gradually clear, indicating successful halogen transfer.

  • Preparation: Equip an oven-dried vial with a magnetic stir bar.

  • Substrate Addition: Dissolve the alkenol substrate (1.00 mmol) in dichloromethane (5 mL)[2].

  • Co-solvent Addition: Add deionized water (1 mL) to create a biphasic mixture[2].

  • Reagent Introduction: Add N-bromosuccinimide (1.10 mmol, 1.1 equiv.) in one portion at room temperature[2].

  • Reaction: Stir vigorously for 1–3 days at room temperature. Monitor via TLC until the starting material is consumed.

  • Quench & Workup: Dilute with additional DCM (20 mL) and quench by adding saturated aqueous sodium thiosulfate solution (10 mL) to neutralize residual electrophilic bromine[2]. Separate the layers, extract the aqueous layer with DCM, dry over Na2SO4, and concentrate in vacuo.

Troubleshooting Asymmetric Bromoetherification

Q: I am attempting a catalytic asymmetric bromoetherification, but my enantiomeric excess (ee) is hovering near zero. Why is the chiral catalyst failing to induce asymmetry?

A: The primary mode of failure in asymmetric bromocyclization is the rapid, uncatalyzed olefin-to-olefin transfer of the bromonium ion[3]. This background racemization often outpaces the enantio-determining nucleophilic capture, leading to racemic mixtures[3].

Causality & Solution: To suppress background racemization, you must use a catalyst that forms a tight ion pair or a stable chiral intermediate with the bromonium ion[3]. Monofunctional C2-symmetric cyclic sulfides have proven highly effective for this[4]. The sulfide reacts with NBS to form a chiral bromosulfonium species, which then transfers the "Br+" to the alkene in a highly stereocontrolled manner. Furthermore, the addition of a strong Brønsted acid (like Methanesulfonic acid, MsOH) as a co-catalyst is critical. MsOH activates NBS, facilitates the formation of the active bromosulfonium intermediate, and suppresses uncatalyzed background pathways[4].

Quantitative Data: Catalyst & Additive Effects
CatalystAdditiveYield (%)Enantiomeric Ratio (er)
NoneNone57Racemic (50:50)
C2-Symmetric Sulfide (10 mol%)None<10N/A
C2-Symmetric Sulfide (10 mol%) MsOH (1.0 equiv) 88 95:5
C2-Symmetric Sulfide (5 mol%)MsOH (1.0 equiv)8594:6

Data summarized from asymmetric desymmetrization of olefinic 1,3-diols[4].

Protocol 2: Enantioselective Bromoetherification using C2-Symmetric Sulfides

Self-Validation Checkpoint: Strict exclusion of light is required. If the reaction mixture turns dark brown or yields complex mixtures, radical background pathways have been triggered by ambient light.

  • Preparation: In a flame-dried Schlenk tube, dissolve the olefinic substrate (0.05 mmol) and the C2-symmetric cyclic sulfide catalyst (0.005 mmol, 10 mol%) in anhydrous CH2Cl2 (1.5 mL)[4].

  • Acid Activation: Add methanesulfonic acid (MsOH, 0.05 mmol, 1.0 equiv.) to the solution[4].

  • Environmental Control: Wrap the reaction vessel tightly in aluminum foil to strictly exclude light[4]. Cool the mixture to -78 °C.

  • Halogenation: Add N-bromosuccinimide (NBS, 0.06 mmol, 1.2 equiv.)[4].

  • Reaction: Stir at -78 °C until complete consumption of the starting material (typically 12–48 hours, monitored by TLC or 1H NMR).

  • Quench: Quench cold with saturated aqueous NaHCO3 and saturated Na2S2O3. Extract with DCM, dry, and purify via flash chromatography.

Troubleshooting Reagent Chemoselectivity

Q: I am seeing significant oxidative cleavage and direct aromatic bromination instead of the desired bromoetherification in my carbohydrate-derived substrates. What is going wrong?

A: Highly reactive electrophilic halogen sources like Bromodiethylsulfonium bromopentachloroantimonate (BDSB) or excess NBS can trigger dearomatization, degradation, or oxidative pathways, especially in electron-rich substrates like carbohydrate-derived glycosyl furans[5].

Causality & Solution: Tune down the electrophilicity of your bromine source. While NBS is standard, switching to N-Br aromatic amides (anomeric amides) provides a milder, highly competent electrophilic halogenating agent that outpaces side reactions without causing substrate degradation[5].

Mechanistic and Workflow Visualizations

The following diagrams illustrate the troubleshooting logic and the underlying mechanistic pathways of asymmetric bromoetherification.

Workflow Start Bromoetherification Optimization Yield Issue: Low Yield / Side Reactions Start->Yield Enantio Issue: Poor Enantioselectivity Start->Enantio Solvent Optimize Solvent (Add H2O Co-solvent) Yield->Solvent Reagent Tune Br+ Source (NBS vs N-Br Amides) Yield->Reagent Catalyst Use C2-Symmetric Sulfide Catalyst Enantio->Catalyst Success Optimized Chiral Bromoether Solvent->Success Reagent->Success Additive Add MsOH Co-catalyst (Suppress Background Rxn) Catalyst->Additive Additive->Success

Figure 1: Troubleshooting workflow for optimizing yield, regioselectivity, and enantioselectivity.

Mechanism NBS NBS + Chiral Sulfide Active Chiral Bromosulfonium Intermediate NBS->Active MsOH Bromonium Enantioenriched Bromonium Ion Active->Bromonium Br+ Transfer Olefin Olefinic Substrate Olefin->Bromonium Product Chiral Bromoether (Cyclized) Bromonium->Product Intramolecular O-Attack

Figure 2: Mechanistic pathway of C2-symmetric sulfide-catalyzed asymmetric bromoetherification.

Sources

Troubleshooting

Byproducts of 2-(bromomethyl)oxolane synthesis from homoallylic alcohols

Welcome to the Technical Support Center for the synthesis of 2-(bromomethyl)oxolane (also known as 2-(bromomethyl)tetrahydrofuran). The bromoetherification of homoallylic alcohols, such as 4-penten-1-ol, is a fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(bromomethyl)oxolane (also known as 2-(bromomethyl)tetrahydrofuran). The bromoetherification of homoallylic alcohols, such as 4-penten-1-ol, is a fundamental transformation in organic synthesis, frequently utilized to construct functionalized cyclic ethers[1]. However, this reaction is highly sensitive to kinetic and thermodynamic variables, often leading to a complex mixture of structural isomers, addition byproducts, and oxidation artifacts.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we analyze the mechanistic causality behind byproduct formation and provide self-validating protocols to ensure high-fidelity cyclization.

Mechanistic Pathway & Byproduct Divergence

Understanding the fate of the bromonium ion intermediate is critical. The diagram below illustrates the divergent pathways that lead to either the desired 5-membered oxolane ring or various unwanted byproducts.

G A 4-Penten-1-ol (Substrate) B Bromonium Ion Intermediate A->B Electrophilic Br+ F Oxidation Products (Aldehydes/Lactones) A->F Trace H2O / Excess Oxidant C 2-(Bromomethyl)oxolane (5-exo-trig Major) B->C Kinetic Control (Intramolecular) D 3-Bromotetrahydropyran (6-endo-trig Byproduct) B->D Thermodynamic Control (Intramolecular) E 4,5-Dibromopentan-1-ol (Addition Byproduct) B->E High [Br-] Concentration (Intermolecular)

Reaction pathways of 4-penten-1-ol bromoetherification and byproduct formation.

Troubleshooting FAQs

Q1: My NMR shows a mixture of 5-membered and 6-membered rings. Why is 3-bromotetrahydropyran forming?

The Causality: According to Baldwin's Rules for ring closure, the 5-exo-trig cyclization of 4-penten-1-ol is kinetically favored over the 6-endo-trig pathway. However, if your reaction conditions allow for thermodynamic equilibration (e.g., elevated temperatures, extended reaction times, or the use of specific heavy-chalcogen catalysts like diaryl tellurides), the system will drift toward the thermodynamically more stable 6-membered pyran ring[2]. The Solution: Maintain strict kinetic control. Run the reaction at 0 °C and quench it immediately upon the consumption of the starting material. Avoid selenium or tellurium-based catalysts unless specifically attempting to synthesize the pyran derivative[2].

Q2: GC-MS analysis reveals a massive peak corresponding to an acyclic dibromide. How do I prevent this?

The Causality: You are observing the formation of 4,5-dibromopentan-1-ol[3]. This occurs when the intermediate bromonium ion is captured by an external bromide ion ( Br− ) rather than the internal hydroxyl group. This intermolecular addition outcompetes the intramolecular cyclization when the concentration of free Br− in the solution is too high, a common issue when using molecular bromine ( Br2​ ) as the reagent[4]. The Solution: Switch your electrophilic bromine source to N-Bromosuccinimide (NBS). NBS provides a steady, low concentration of Br+ while minimizing free Br− in the medium[5]. Additionally, increasing the solvent volume (dilution) inherently favors unimolecular (intramolecular) reactions over bimolecular (intermolecular) collisions.

Q3: I am detecting aldehyde and lactone species in my crude mixture. Is my starting material degrading?

The Causality: NBS is not just a halogenating agent; it is also a mild oxidant. In the presence of trace water, NBS can oxidize the primary alcohol of 4-penten-1-ol into 4-pentenal, or oxidize the cyclized product into a lactone. The Solution: Your system is suffering from moisture contamination. Ensure all glassware is flame-dried, use strictly anhydrous solvents (e.g., anhydrous dichloromethane), and run the reaction under an inert argon or nitrogen atmosphere.

Quantitative Data: Byproduct Profiles Based on Reaction Conditions

To assist in optimizing your synthetic route, the following table summarizes how different reagent choices directly impact the quantitative distribution of your products.

Reagent SystemMajor ProductPrimary ByproductByproduct Yield (%)Mechanistic Reason for Byproduct
Br2​ in CHCl3​ (25 °C) 2-(Bromomethyl)oxolane4,5-Dibromopentan-1-ol15 - 30%High [Br−] drives intermolecular addition.
NBS in anhydrous DCM (0 °C) 2-(Bromomethyl)oxolane3-Bromotetrahydropyran< 2%Kinetic control strictly favors 5-exo-trig.
NBS in wet THF (25 °C) 2-(Bromomethyl)oxolane4-Pentenal / Lactones10 - 20%Trace H2​O facilitates alcohol oxidation.
Br2​
  • Diaryl Telluride (Reflux)
3-Bromotetrahydropyran2-(Bromomethyl)oxolane> 80% (Shifted)Thermodynamic control via Te-catalysis[2].

Self-Validating Experimental Protocol: Optimized Synthesis of 2-(Bromomethyl)oxolane

This protocol is designed as a self-validating system. By incorporating in-process analytical checks, you ensure that the reaction does not proceed to the next step unless the chemical environment is exactly as required, thereby eliminating byproduct formation before it cascades.

Step 1: System Preparation & Dehydration

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.

  • Causality Check: Do not proceed until the flask is cool to the touch. Residual heat can cause localized boiling of the solvent and premature reagent degradation.

Step 2: Substrate Solvation

  • Add 4-penten-1-ol (1.00 g, 11.6 mmol) to the flask.

  • Inject 40 mL of anhydrous Dichloromethane (DCM).

  • Causality Check: The high dilution (approx. 0.3 M) is intentionally chosen to suppress the bimolecular formation of 4,5-dibromopentan-1-ol[3].

Step 3: Kinetic Bromination

  • Cool the reaction mixture to 0 °C using an ice-water bath. Allow 10 minutes for thermal equilibration.

  • Add N-Bromosuccinimide (NBS) (2.17 g, 12.2 mmol, 1.05 equiv) in three equal portions over 15 minutes.

  • Causality Check: Portion-wise addition prevents thermal spikes. The 0 °C temperature locks the reaction into the kinetic pathway, ensuring the 5-exo-trig cyclization dominates over the 6-endo-trig pathway[5].

Step 4: In-Process Analytical Validation

  • Stir the reaction at 0 °C for 1 hour.

  • Validation Check: Pull a 50 µL aliquot, dilute in 1 mL DCM, and analyze via TLC (Hexanes/EtOAc 8:2) or GC-MS. Do not quench the reaction until the starting material peak/spot is completely absent. Premature quenching leaves unreacted alcohol, complicating purification.

Step 5: Quench and Extraction

  • Once validated, immediately quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ).

  • Causality Check: The thiosulfate instantly reduces any unreacted electrophilic bromine, halting any further side reactions or oxidative degradation during the workup.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (keep the bath temperature below 30 °C to prevent product volatility).

Step 6: Purification

  • Purify the crude oil via flash column chromatography on silica gel (eluting with 5% to 10% EtOAc in Hexanes) to yield pure 2-(bromomethyl)oxolane as a colorless oil.

References

  • Diastereo-, Enantio-, and anti-Selective Formation of Secondary Alcohol and Quaternary Carbon Stereocenters... Organic Letters - ACS Publications. 6

  • N-Oxide-Catalyzed Six-Membered Ring Bromo-Etherification of ϵ-Alkenyl Alcohols. ResearchGate. 1

  • 4,5-Dibromopentan-1-ol | C5H10Br2O | CID 12251079. PubChem - NIH. 3

  • Chalcogen(IV)−Chalcogen(II) Redox Cycles. 1. Halogenation of Organic Substrates with Dihaloselenium(IV) and -tellurium(IV) Derivatives. Organometallics - ACS Publications. 2

  • Mechanistic Evaluation of the Halocyclization of 4-Penten-1-ol by Some Bis(2-substituted pyridine) and Bis(2,6-disubstituted pyridine)bromonium Triflates. The Journal of Organic Chemistry - ACS Publications. 5

  • Bromination of Carbon—Carbon Double Bonds Involving Oxidation of NaBr in an Ionic Liquid. ResearchGate. 4

Sources

Optimization

Troubleshooting low yields in 2,2-disubstituted tetrahydrofuran synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks when constructing th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter yield bottlenecks when constructing the 2,2-disubstituted tetrahydrofuran (THF) core. This structural motif is ubiquitous in biologically active natural products (e.g., posaconazole, dysiherbaine), but installing the quaternary stereocenter at the 2-position often introduces severe steric hindrance, chemoselectivity issues, and competitive side reactions.

This guide bypasses generic advice to focus on the exact mechanistic causality behind reaction failures in three state-of-the-art synthetic pathways: Palladium-catalyzed [3+2] cycloadditions, formal [4+1] peroxide cyclizations, and asymmetric Grignard-mediated etherifications.

Diagnostic Workflow

Before diving into specific protocols, utilize the diagnostic logic tree below to isolate the root cause of your yield drop based on your chosen synthetic strategy.

THFTroubleshooting Start Low Yield in 2,2-Disubstituted THF Synthesis Method Identify Synthesis Pathway Start->Method Pd32 Pd-Catalyzed [3+2] (TMM + Ketone) Method->Pd32 Perox41 [4+1] Cyclization (Peroxide + Nucleophile) Method->Perox41 Grignard Grignard Addition & Intramolecular Cyclization Method->Grignard PdIssue Diagnostic: Competing Olefin Cycloaddition Pd32->PdIssue PeroxIssue Diagnostic: Premature Peroxide Degradation Perox41->PeroxIssue GrignardIssue Diagnostic: Competitive Ketone Enolization Grignard->GrignardIssue PdFix Action: Lower temp to 23°C to suppress bis-cycloadducts PdIssue->PdFix PeroxFix Action: Use softer base (KOH) in EtOAc, avoid DMF PeroxIssue->PeroxFix GrignardFix Action: Modulate nucleophilicity with chiral tridentate ligand GrignardIssue->GrignardFix

Diagnostic workflow for troubleshooting low yields in 2,2-disubstituted THF synthesis.

Troubleshooting & FAQ Guide
Q1: I am attempting a Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with an aryl ketone. My yields are stuck around 15–20%, and I am observing multiple byproducts. How can I improve chemoselectivity?

A1: The root cause of your low yield is competing cycloaddition pathways. When operating at standard elevated temperatures (e.g., 50 °C), the TMM-Pd intermediate exhibits poor chemoselectivity between the target carbonyl group and the olefinic moieties present in the substrate. This leads to the formation of bis-cycloadducts and cyclopentane derivatives.

The Fix: By lowering the reaction temperature strictly to 23 °C, you kinetically favor the cycloaddition with the carbonyl over the olefin. This temperature suppression prevents bis-cycloadduct formation entirely, pushing THF yields from ~16% up to 60–96% depending on the substrate 1. Additionally, ensure you are using the correct epimer of the phosphoramidite ligand; the stereogenic phosphorus dictates the active catalyst geometry, and the wrong epimer will fail to induce the necessary enantioselectivity.

Q2: My formal [4+1] cyclization using 2-iodomethylallyl peroxides and carbonyl nucleophiles is yielding less than 30% of the desired THF. I am using Cs₂CO₃ in DMF. What is causing the degradation?

A2: The issue lies in your choice of base and solvent polarity, which are causing premature decomposition of the electrophilic bifunctional peroxide before the tandem C–C and C–O bond-forming process can complete. 2-Iodomethylallyl peroxides function as unique four-atom electrophilic oxygen synthons, but their O–O bonds are highly reactive. Highly polar solvents like DMF combined with strong bases like Cs₂CO₃ lead to rapid side reactions and degradation.

The Fix: Switch to a softer base like KOH (2.0 equivalents) in a moderately polar solvent like Ethyl Acetate (EtOAc). This combination provides the optimal basicity to deprotonate the carbonyl nucleophile (which should be used in a 1.5 equiv excess) while preserving the "soft" allylic carbon and reactive O–O bond of the peroxide. This allows the unconventional electrophilic alkoxylation to proceed smoothly, increasing yields to >90% 2.

Q3: I'm using an asymmetric Grignard addition to γ-chlorobutyrophenones to synthesize chiral 2,2-disubstituted THFs. I'm recovering mostly unreacted starting material. What is going wrong?

A3: The recovery of unreacted starting material in this context is a classic symptom of competitive enolization. When the Grignard reagent (e.g., MeMgBr) is introduced, it can act as a base rather than a nucleophile, abstracting an alpha-proton from the ketone to form an enolate. Upon aqueous workup, this enolate simply reverts to your starting γ-chlorobutyrophenone.

The Fix: You must modulate the nucleophilicity of the Grignard reagent using a chiral diaminocyclohexyl-derived tridentate ligand. This ligand not only dictates the stereochemistry (yielding up to 96% ee) but also accelerates the 1,2-addition pathway over deprotonation. The subsequent intramolecular cyclization relies on the stability of the intermediate tertiary alkoxide, which displaces the γ-chloride with complete retention of asymmetry 3.

Quantitative Data Summary

The table below summarizes the critical optimization parameters required to rescue low-yielding reactions across the three primary synthetic methodologies.

Synthesis MethodTarget ScaffoldPrimary Failure ModeOptimized ParameterYield Improvement
Pd-Catalyzed [3+2] Cycloaddition 2,2-disubstituted 4-methylenetetrahydrofuransCompeting olefin cycloaddition (bis-cycloadducts)Reduce temp from 50 °C to 23 °C16% → 60–96%
[4+1] Peroxide Cyclization Functionalized 2,2-disubstituted THFsPeroxide degradation / Poor C–O bond formationSwitch from Cs₂CO₃/DMF to KOH/EtOAc<30% → 94%
Grignard Intramolecular Etherification Chiral 2,2-disubstituted THFsKetone enolization (acting as a base)Add chiral diaminocyclohexyl tridentate ligandTrace → >80%
Standard Operating Procedures (Self-Validating Protocols)
Protocol A: Formal [4+1] Cyclization with Bifunctional Peroxides

Mechanistic Goal: Tandem C–C and C–O bond formation via electrophilic alkoxylation.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the carbonyl nucleophile (0.3 mmol, 1.5 equiv) and finely powdered KOH (0.4 mmol, 2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous Ethyl Acetate (EtOAc, 1.0 mL).

  • Initiation: Slowly introduce the bifunctional 2-iodomethylallyl peroxide (0.2 mmol, 1.0 equiv) to the suspension at room temperature (20–25 °C).

  • Reaction: Stir the reaction mixture at room temperature for 2–12 hours. Monitor the consumption of the peroxide via TLC (UV/KMnO₄ stain).

  • Workup: Quench the reaction with distilled water (2 mL) and extract with EtOAc (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Self-Validation Checkpoint: If the reaction mixture turns dark brown or black rapidly upon peroxide addition, premature peroxide degradation has occurred. Verify the anhydrous nature of your EtOAc and ensure the KOH is not contaminated with ambient moisture.

Protocol B: Pd-Catalyzed [3+2] Cycloaddition

Mechanistic Goal: Chemoselective cycloaddition of TMM to an aryl ketone.

  • Catalyst Pre-formation: In an argon-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃·CHCl₃ (5 mol%) and the specific chiral phosphoramidite ligand (10 mol%).

  • Activation: Dissolve the catalyst mixture in anhydrous toluene and stir for 15 minutes at room temperature to pre-form the active catalyst complex. The solution should become homogeneous.

  • Substrate Addition: Add the aryl ketone substrate (1.0 equiv) followed by the trimethylenemethane (TMM) precursor (3.0 equiv).

  • Controlled Reaction: Seal the flask, remove it from the glovebox, and stir strictly at 23 °C for 24 hours. Do not heat the reaction.

  • Analysis: Filter the crude mixture through a short pad of Celite, concentrate, and analyze via crude ¹H NMR before purification.

Self-Validation Checkpoint: Analyze the crude ¹H NMR for cyclopentane or bis-cycloadduct signals. The absence of these byproducts confirms that the 23 °C temperature control successfully suppressed the competing olefin cycloaddition pathway.

References
  • Gao, M., et al. "General [4 + 1] Cyclization Approach To Access 2,2-Disubstituted Tetrahydrofurans Enabled by Electrophilic Bifunctional Peroxides." Organic Letters - ACS Publications. 2

  • Trost, B. M., & Bringley, D. A. "Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones." PMC - National Institutes of Health. 1

  • Monasterolo, C., et al. "Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans." Chemical Science - RSC Publishing. 3

Sources

Troubleshooting

Removal of unreacted starting materials from 2-(Bromomethyl)-2-phenyloxolane

Technical Support Center: Purification of 2-(Bromomethyl)-2-phenyloxolane This guide provides in-depth troubleshooting and procedural support for researchers encountering challenges with the removal of unreacted starting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 2-(Bromomethyl)-2-phenyloxolane

This guide provides in-depth troubleshooting and procedural support for researchers encountering challenges with the removal of unreacted starting materials and byproducts from the synthesis of 2-(Bromomethyl)-2-phenyloxolane. The synthesis, typically a bromocycloetherification of 2-phenyl-3-buten-1-ol using N-Bromosuccinimide (NBS), requires a meticulous purification strategy to isolate the target molecule from structurally similar impurities.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the purification process, explaining the rationale behind each step to empower researchers to make informed decisions.

Q1: What are the primary impurities I need to remove after the synthesis of 2-(Bromomethyl)-2-phenyloxolane?

The reaction mixture typically contains three main species besides your desired product:

  • Unreacted 2-phenyl-3-buten-1-ol: The starting homoallylic alcohol.

  • Unreacted N-Bromosuccinimide (NBS): The electrophilic bromine source, which is reactive and can cause side reactions if not removed.[1]

  • Succinimide: The primary byproduct generated from NBS during the reaction.[2]

The purification strategy hinges on exploiting the differences in polarity and reactivity between these compounds and the final product.

Q2: How do I handle the excess, unreacted N-Bromosuccinimide (NBS) in my reaction mixture?

Quenching the excess NBS is the critical first step in the workup process. As a potent oxidizing and brominating agent, residual NBS can lead to the formation of undesired byproducts during purification and storage.[1]

The most effective method is to add a reducing agent. Aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) are standard choices.[2][3] These reagents rapidly reduce the electrophilic bromine in NBS, converting it to the much more benign and water-soluble succinimide, which can then be removed in an aqueous wash.[1] A visual cue for complete quenching is the disappearance of any yellow or orange coloration from the reaction mixture.[1]

Q3: Succinimide is my main byproduct. What is the most effective way to remove it?

Removing succinimide is a common challenge due to its moderate polarity. The best approach involves aqueous extraction, leveraging its solubility profile:

  • Aqueous Washes: Succinimide has moderate solubility in water. Multiple washes with deionized water can gradually remove it from the organic layer.[2]

  • Basic Aqueous Washes: This is the superior method. Washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution, deprotonates the N-H bond of succinimide.[1][4] This forms the sodium salt of succinimide, which is ionic and vastly more soluble in the aqueous phase than the neutral molecule, leading to a highly efficient extraction.[3]

  • Precipitation and Filtration: If the reaction is performed in a non-polar solvent like hexane or carbon tetrachloride, succinimide may precipitate out of the solution upon cooling.[4][5] This solid can be removed by simple filtration before proceeding with the rest of the aqueous workup, which can significantly reduce the impurity load.[4]

Q4: How do I separate the unreacted starting material, 2-phenyl-3-buten-1-ol, from my product?

The starting alcohol and the cyclized ether product often have similar polarities, making simple extraction ineffective for their separation. The most robust and widely used method is flash column chromatography .[6][7][8]

The key principle is the polarity difference created by the reaction: the starting material contains a polar hydroxyl (-OH) group, while the product, 2-(Bromomethyl)-2-phenyloxolane, is an ether and is significantly less polar. In a normal-phase silica gel column, the more polar alcohol will have a stronger interaction with the stationary phase and thus elute more slowly than the desired, less polar ether product.[9] Careful selection of the mobile phase (eluent) is critical for achieving good separation.[6][7]

Q5: My product is co-eluting with the starting alcohol during column chromatography. What can I do?

This indicates that the chosen solvent system is too polar, causing all components to move too quickly up the TLC plate and elute together from the column.

  • Adjust Eluent Polarity: Decrease the polarity of your mobile phase. For a common hexane/ethyl acetate system, this means increasing the proportion of hexane. This will increase the retention of the polar starting material on the silica gel, allowing the less polar product to elute first with better separation.[6] An ideal Rf value for the desired compound on a TLC plate for good column separation is approximately 0.3-0.4.[7]

  • Try a Different Solvent System: Sometimes, a complete change of solvents can improve selectivity. Consider switching to a dichloromethane/hexane or a toluene/hexane gradient.

Q6: My product may be sensitive to base. How can I remove succinimide without a basic wash?

If your molecule contains base-labile functional groups (e.g., esters), you must avoid washes with NaHCO₃ or NaOH. In this case, rely on repeated extractions with neutral water (3-5 times) to remove the succinimide.[1] While less efficient than a basic wash, this method is effective if performed diligently. A final wash with brine (saturated NaCl solution) will help to remove residual water from the organic layer.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Persistent yellow or orange color in the organic layer after workup. Incomplete quenching of unreacted NBS or presence of elemental bromine (Br₂).Add more saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to the separatory funnel and shake until the color disappears.[4]
A white solid precipitates from the reaction mixture upon cooling. The byproduct, succinimide, has low solubility in the reaction solvent (common in non-polar solvents).This is often advantageous. Filter the reaction mixture to remove the solid succinimide before the aqueous workup.[4] This removes a large portion of the main byproduct early.
TLC analysis after aqueous workup shows significant amounts of starting alcohol and succinimide. The aqueous extraction was insufficient to remove all water-soluble impurities. The starting alcohol is not removed by extraction.The primary purification was not completed. Proceed to flash column chromatography to separate the product from the starting alcohol and any remaining trace impurities.[10]
Low final yield after column chromatography. 1. The mobile phase was too polar, causing co-elution of the product with impurities. 2. The product is strongly adsorbed to the silica gel. 3. The product is volatile and was lost during solvent removal.1. Re-optimize the solvent system using TLC to achieve better separation. 2. Gradually increase the polarity of the eluent during the column run to ensure the product elutes. 3. Use care when concentrating fractions on a rotary evaporator, possibly using a lower temperature water bath.

Data & Physical Properties

A successful purification relies on understanding the physical properties of the compounds involved.

Table 1: Physical Properties of Key Compounds

CompoundStructureMolecular Weight ( g/mol )Key Physical Properties & Polarity Notes
2-(Bromomethyl)-2-phenyloxolane (Product)C₁₁H₁₃BrO241.12Less polar cyclic ether. Soluble in common organic solvents (EtOAc, DCM, Hexane).
2-phenyl-3-buten-1-ol (Starting Material)C₁₀H₁₂O148.20More polar due to the hydroxyl group. Will have a lower Rf than the product on silica gel.[11]
N-Bromosuccinimide (NBS) C₄H₄BrNO₂177.98Reactive solid. Excess is converted to succinimide by quenching.
Succinimide (Byproduct)C₄H₅NO₂99.09Polar solid. Soluble in water, especially under basic conditions.[3] Low solubility in non-polar solvents like hexane.[5]

Table 2: Common Eluent Systems for Silica Gel Chromatography

Solvent System (v/v)PolarityTypical Application
100% Hexane or HeptaneVery LowEluting non-polar hydrocarbons.
95:5 to 90:10 Hexane/Ethyl AcetateLowGood starting point. Should elute the product while retaining the starting alcohol.
80:20 to 70:30 Hexane/Ethyl AcetateMediumMay be needed to elute the product if it has slightly higher polarity, but risks co-elution.
100% Dichloromethane (DCM)MediumCan be used, but offers different selectivity. Often mixed with hexane.

Experimental Protocols & Workflows

Diagram 1: General Purification Workflow

This diagram illustrates the standard sequence of operations for purifying 2-(Bromomethyl)-2-phenyloxolane after the reaction is complete.

G A Crude Reaction Mixture B Step 1: Quench Add aq. Na₂S₂O₃ to destroy excess NBS A->B C Step 2: Aqueous Extraction Wash with aq. NaHCO₃, then H₂O, then Brine B->C D Isolate Organic Layer C->D E Step 3: Dry & Concentrate Dry over Na₂SO₄, filter, and remove solvent D->E F Crude Product E->F G Step 4: Final Purification F->G H Flash Column Chromatography G->H Most Common I Recrystallization G->I Alternative J Pure 2-(Bromomethyl)-2-phenyloxolane H->J I->J

Caption: Standard purification workflow.

Protocol 1: Standard Aqueous Workup
  • Cool the Reaction: Cool the completed reaction mixture to room temperature, and if the reaction was run at elevated temperatures, cool further in an ice bath to 0 °C.

  • Quench Excess NBS: Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise with vigorous stirring. Continue the addition until any yellow/orange color dissipates.[1]

  • Dilute and Separate: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and transfer it to a separatory funnel.

  • Aqueous Wash Sequence: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (1-2 times) to remove succinimide.[1][4]

    • Deionized water (1 time).

    • Saturated aqueous NaCl solution (Brine) (1 time) to facilitate the removal of dissolved water from the organic layer.[1]

  • Dry and Concentrate: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter away the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Determine Eluent System: Analyze the crude product by TLC using various solvent systems (e.g., starting with 95:5 Hexane:Ethyl Acetate). The ideal system should give the product an Rf of ~0.3-0.4 and show clear separation from the starting alcohol spot (which will have a lower Rf).[7]

  • Pack the Column: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent (wet packing).[9] Ensure the packing is uniform and free of air bubbles.

  • Load the Sample: Dissolve the crude product in a minimal amount of the column eluent or a more volatile solvent like dichloromethane. Carefully apply the sample to the top of the silica gel bed as a narrow band.[12]

  • Elute the Column: Carefully add the eluent to the top of the column and apply positive pressure (flash chromatography). Begin collecting fractions sequentially.

  • Analyze Fractions: Spot the collected fractions on TLC plates to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-(Bromomethyl)-2-phenyloxolane.

Diagram 2: Troubleshooting Chromatography

This decision tree helps diagnose and solve common issues encountered during chromatographic purification.

G Start Analyze Crude Product by TLC Impurity_Check What impurities are visible? Start->Impurity_Check Node_A Succinimide (baseline spot) Impurity_Check->Node_A High concentration Node_B Starting Alcohol (spot below product) Impurity_Check->Node_B Present Node_C Product and Starting Alcohol are too close (ΔRf < 0.1) Impurity_Check->Node_C Poor Separation Sol_A Workup issue. Perform additional aq. NaHCO₃ washes before column. Node_A->Sol_A Sol_B Proceed to column. Alcohol is more polar and will elute later. Node_B->Sol_B Sol_C Decrease eluent polarity. Increase ratio of non-polar solvent (e.g., hexane). Node_C->Sol_C

Caption: Troubleshooting decision tree for chromatography.

References

  • Benchchem. (2026). Technical Support Center: Removal of Unreacted N-Bromosuccinimide. Benchchem.
  • Benchchem. (2025). Removal of unreacted N-bromosuccinimide from 4-(2-Bromomethylphenyl)benzonitrile synthesis. Benchchem.
  • Benchchem. (2026). Technical Support Center: N-Bromosuccinimide (NBS) Reaction Workup. Benchchem.
  • Sciencemadness.org. (2013). N-bromosuccinimide removal at workup. Science Madness Discussion Board.
  • University of Toronto.
  • Columbia University.
  • Benchchem. (2025). Technical Support Center: Purification of 2-(Bromomethyl)
  • The Royal Society of Chemistry. (2017). Bromosuccinimide-based Bromination and Subsequent Functionalization of Hydrogen-terminated Silicon Quantum Dots. The Royal Society of Chemistry.
  • University of California, Irvine.
  • University of the West Indies at Mona.
  • National Taiwan University. (2024).
  • Phenomenex. (2025).
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Chrom Tech.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler-Toledo.
  • Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. Organic-Chemistry.org.
  • Google Patents. (1998).

Sources

Optimization

Technical Support Center: Stability, Storage, and Troubleshooting for Brominated Ether Compounds

Welcome to the Technical Support Center. Brominated ether compounds encompass a diverse class of chemicals, ranging from synthetic reagents like bis(2-bromoethyl) ether—a critical PROTAC linker—to environmental analytes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Brominated ether compounds encompass a diverse class of chemicals, ranging from synthetic reagents like bis(2-bromoethyl) ether—a critical PROTAC linker—to environmental analytes such as polybrominated diphenyl ethers (PBDEs). Due to the lability of the carbon-bromine (C-Br) bond, these compounds are highly susceptible to photolytic debromination, thermal degradation, and nucleophilic attack.

This guide provides field-proven troubleshooting strategies, validated storage protocols, and mechanistic insights to ensure experimental integrity for researchers and drug development professionals.

Section 1: Reagent Preparation and Storage (e.g., Bis(2-bromoethyl) ether)

Q1: My bis(2-bromoethyl) ether stock solution is showing reduced coupling efficiency in PROTAC synthesis after a few weeks. What is causing this degradation, and how should I store it?

Causality & Expert Insight: Bis(2-bromoethyl) ether is an alkyl chain-based linker used extensively in PROTAC synthesis[1]. The primary degradation pathways for this compound are hydrolysis (if exposed to ambient moisture) and photolytic cleavage of the C-Br bond. When dissolved in hygroscopic solvents like DMSO, absorbed water acts as a nucleophile, slowly displacing the bromide ions to form alcohols or epoxides.

Resolution: Stock solutions must be prepared in anhydrous solvents and stored in tightly sealed amber vials to prevent photolysis. According to standard chemical handling protocols, stock solutions stored at -80°C are stable for up to 6 months, whereas those at -20°C degrade more rapidly and should be used within 1 month[1].

Table 1: Validated Storage Conditions for Bis(2-bromoethyl) ether Stock Solutions
Storage TemperatureRecommended Max Shelf LifeContainer TypeEnvironmental Control
-80°C 6 Months[1]Amber Glass, PTFE-lined capAnhydrous, Argon/Nitrogen purged
-20°C 1 Month[1]Amber Glass, PTFE-lined capAnhydrous, Argon/Nitrogen purged
4°C / Room Temp < 24 Hours (Working Solution)Standard Glass/PlasticProtect from direct light

Q2: I observe precipitation or phase separation when preparing a working solution for in vivo dosing. How can I resolve this without compromising the compound?

Causality & Expert Insight: Brominated ethers are highly lipophilic. When transitioning from a DMSO stock to an aqueous vehicle, the sudden change in the dielectric constant forces the compound out of solution, leading to precipitation.

Resolution: Utilize a co-solvent system with a solubilizer. A validated approach is to add the DMSO stock to a 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline solution[1]. If precipitation occurs, gentle heating and sonication can be employed to aid dissolution[1]. However, prolonged heating must be avoided to prevent thermal debromination.

Section 2: Analytical and Environmental Workflows (PBDEs)

Q3: During GC/MS analysis of polybrominated diphenyl ethers (PBDEs) using EPA Method 527, I am observing jagged extracted ion peak shapes and poor recovery of highly brominated congeners (e.g., BDE-209). What is the root cause?

Causality & Expert Insight: Highly brominated diphenyl ethers are notoriously susceptible to thermal breakdown[2]. When these analytes contact hot stainless steel or active metal surfaces in the GC injector port, they undergo thermal debromination[2]. This not only reduces the recovery of the target congener but artificially inflates the concentration of lower-brominated congeners. Furthermore, mass defect issues associated with heavily halogenated compounds can cause imprecision in mass spectrometers, leading to the jagged peak shapes you are observing[2].

Resolution: Ensure the GC injector is equipped for splitless injection with a deactivated, non-metal liner (e.g., silanized glass)[2]. Use a nonpolar, low-bleed capillary column and minimize the residence time in the injector[2].

Q4: How stable are PBDE extracts in environmental water samples, and what preservation methods are required?

Causality & Expert Insight: Microbes in surface water can degrade target analytes, while residual chlorine can cause unwanted halogen exchange or oxidation. Furthermore, PBDEs undergo rapid photolytic debromination when exposed to UV light.

Resolution: Samples must be dechlorinated immediately upon collection and acidified to inhibit microbial activity. When stored at 0°C or less in amber glass, extracts are stable for up to 28 days[2].

Table 2: Storage Stability of PBDEs in Aqueous Matrices (EPA Method 527)
Matrix StatePreservation MethodStorage TemperatureMaximum Holding Time
Raw Water Sample Dechlorination + Acidification≤ 4°C (Dark)14 Days[2]
Ethyl Acetate Extract Store in amber glass vials≤ 0°C28 Days[2]

Section 3: Standardized Experimental Protocols

Protocol: Preparation and Validation of Brominated Ether Working Solutions

To ensure a self-validating system, this protocol incorporates quality control checks at critical junctures to confirm compound integrity before proceeding to biological assays.

Step 1: Solvent Preparation Purge anhydrous DMSO with dry nitrogen for 5 minutes to displace dissolved oxygen and prevent oxidative degradation.

Step 2: Stock Formulation Dissolve the neat brominated ether (e.g., bis(2-bromoethyl) ether) in the purged DMSO to achieve the desired concentration (e.g., 25.0 mg/mL)[1].

Step 3: Aliquotting Dispense 100 µL aliquots into pre-dried, argon-flushed amber glass vials. Causality: Aliquotting prevents repeated freeze-thaw cycles, which introduce condensation (moisture) and accelerate hydrolysis.

Step 4: Storage Immediately transfer vials to a -80°C freezer for long-term storage (up to 6 months)[1].

Step 5: Working Solution Preparation (Day of Use)

  • Thaw a single aliquot on ice.

  • Slowly add 100 µL of the DMSO stock to 900 µL of 20% SBE-β-CD in saline while vortexing continuously[1].

  • Validation Check: Visually inspect for clarity. If turbid, sonicate in a water bath at room temperature for 2 minutes[1]. Do not exceed 37°C.

Step 6: Disposal Discard any unused working solution after 24 hours. Do not refreeze[1].

Mandatory Visualization: Handling Workflow

G Start Neat Brominated Ether (e.g., Bis(2-bromoethyl) ether) Solvent Dissolve in anhydrous DMSO (N2 purged, avoid moisture) Start->Solvent Aliquots Aliquot into amber vials (Argon flushed, prevent photolysis) Solvent->Aliquots Store80 Store at -80°C (Shelf life: 6 months) Aliquots->Store80 Store20 Store at -20°C (Shelf life: 1 month) Aliquots->Store20 Use Thaw on ice & formulate (Use within 24h, do not refreeze) Store80->Use Store20->Use

Standardized workflow for the preparation, storage, and handling of brominated ether solutions.

References

  • Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs) - US EPA Source: epa.gov URL:[Link]

  • EPA Method 527 - Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS Source: organomation.com URL:[Link]

Sources

Troubleshooting

Common impurities in the synthesis of 2-aryl-2-(halomethyl)oxolanes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles encountered during the halocyclization of 4-aryl-4-penten-1-ols to 2-aryl-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles encountered during the halocyclization of 4-aryl-4-penten-1-ols to 2-aryl-2-(halomethyl)oxolanes (tetrahydrofurans). These compounds are critical intermediates in the development of complex active pharmaceutical ingredients (APIs), including next-generation azole antifungals and CNS-active therapeutics.

This guide bypasses generic advice to focus on the thermodynamic and kinetic causalities that drive impurity formation, providing you with self-validating protocols to ensure synthetic integrity.

Mechanistic Workflow & Impurity Divergence

The synthesis of 2-aryl-2-(halomethyl)oxolanes typically proceeds via an electrophilic haloetherification. The divergence between the target API scaffold and critical impurities is dictated by the stability of the halonium ion intermediate and the reaction environment.

Haloetherification SM 4-Aryl-4-penten-1-ol (Precursor) Halonium Halonium Ion Intermediate SM->Halonium + X2 (e.g., NBS/I2) Electrophilic Addition Target 2-Aryl-2-(halomethyl)oxolane (Target API Scaffold) Halonium->Target 5-exo-trig cyclization (Kinetic Control, -78°C) Regio 3-Halo-3-aryl-tetrahydropyran (6-endo-trig Impurity) Halonium->Regio 6-endo-trig cyclization (Thermodynamic Control) Hydro Acyclic Halohydrin / Diol (Hydrolysis Impurity) Halonium->Hydro + Trace H2O (Moisture Contamination) Elim 2-Aryl-2-methyleneoxolane (Elimination Impurity) Target->Elim - HX (Basic Workup / Heat)

Reaction pathway of 4-aryl-4-penten-1-ol halocyclization and divergence into common impurities.

Quantitative Impurity Profiling

Understanding the baseline distribution of impurities is critical for optimizing your process mass intensity (PMI) and overall yield.

Impurity ClassStructural CharacteristicTypical Yield (Unoptimized)Optimized YieldKey Mitigation Strategy
Regioisomer 3-Halo-3-aryl-tetrahydropyran15 – 25%< 2%Maintain strict kinetic control (-78 °C); use non-polar solvents (DCM).
Hydrolysis Acyclic halohydrin / diol5 – 15%< 1%Ensure anhydrous conditions; use activated 4Å molecular sieves.
Elimination 2-Aryl-2-methyleneoxolane5 – 10%< 1%Avoid strong bases; quench with buffered aqueous solutions (e.g., sat. NH₄Cl).
Over-oxidation 4-Aryl-4-pentenal2 – 5%< 0.5%Perform reaction in the dark; avoid excess halogenating agent.

Troubleshooting FAQs

Q1: My NMR shows a mixture of 5-membered and 6-membered rings. How do I suppress the tetrahydropyran regioisomer? A1: The formation of the 6-membered ring (3-halo-3-aryl-tetrahydropyran) is a classic manifestation of thermodynamic versus kinetic control. According to Baldwin's rules, both 5-exo-trig and 6-endo-trig closures are favored. However, the aryl group at the C4 position stabilizes the developing carbocationic character of the halonium ion, which lowers the activation barrier for the 6-endo-trig pathway if thermal energy is abundant . Mitigation: To exclusively drive the 5-exo-trig kinetic pathway, you must lower the reaction temperature to -78 °C and utilize a non-polar solvent like anhydrous dichloromethane (DCM). Non-polar solvents minimize the stabilization of the highly polarized transition state required for the 6-endo-trig expansion, effectively locking the geometry into the 5-membered oxolane ring .

Q2: I am detecting an [M-HX] mass peak in my LC-MS. What is driving this elimination? A2: You are likely observing the formation of 2-aryl-2-methyleneoxolane (an exocyclic enol ether). The halomethyl group adjacent to the oxolane oxygen is highly activated. The oxolane oxygen donates electron density, increasing the acidity of the protons adjacent to the halogen. Mitigation: This dehydrohalogenation is typically triggered during the workup phase if the aqueous quench is too basic. To prevent this, never use strong bases (like NaOH or Na₂CO₃) for quenching. Instead, use a mild, buffered system such as saturated aqueous ammonium chloride (NH₄Cl) or sodium thiosulfate (Na₂S₂O₃) to neutralize the halogenating agent without inducing elimination.

Q3: Why is my isolated yield low, with significant amounts of an acyclic diol/halohydrin byproduct? A3: The halonium ion intermediate is a potent electrophile. While the tethered hydroxyl group is perfectly positioned for intramolecular attack, water is a highly competitive, sterically unhindered nucleophile. Even trace atmospheric moisture can intercept the halonium ion before cyclization occurs. Mitigation: This protocol must be a self-validating anhydrous system. Flame-dry all glassware under vacuum, backfill with ultra-high purity argon, and add activated 4Å molecular sieves directly to the reaction flask to scavenge residual water from the solvent.

Q4: Does the choice of halogenating agent (NBS vs. I₂) affect the impurity profile? A4: Absolutely. N-Bromosuccinimide (NBS) and Iodine (I₂) dictate the reversibility of the halonium ion formation. Iodonium ion formation is highly reversible, which can inadvertently allow the system to equilibrate toward the thermodynamic 6-membered regioisomer if the reaction is not immediately quenched . Bromonium ions (from NBS) are significantly less reversible, making NBS the superior choice for strictly kinetic 5-exo-trig closures.

Self-Validating Experimental Protocol: Synthesis of 2-Phenyl-2-(bromomethyl)oxolane

Note: This methodology incorporates built-in validation steps to ensure reaction integrity and reproducibility.

Materials Required:

  • 4-Phenyl-4-penten-1-ol (1.0 equiv, rigorously dried)

  • N-Bromosuccinimide (NBS) (1.05 equiv, freshly recrystallized from boiling water to remove HBr/succinimide)

  • Anhydrous Dichloromethane (DCM) (Karl Fischer titration < 50 ppm H₂O)

  • Activated 4Å Molecular Sieves

  • Saturated aqueous Na₂S₂O₃ and NH₄Cl

Step-by-Step Workflow:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under high vacuum. Backfill with Argon (repeat 3x).

    • Validation: The flask must hold a static vacuum for 5 minutes without pressure loss before proceeding.

  • Substrate Loading: Add 4-phenyl-4-penten-1-ol (10 mmol) and 50 mL of anhydrous DCM via a gas-tight syringe. Add 1.0 g of activated 4Å molecular sieves. Stir for 15 minutes at room temperature to ensure complete moisture scavenging.

  • Kinetic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

    • Validation: Use an internal thermocouple; do not proceed until the temperature is stable at -78 °C for at least 5 minutes.

  • Halogenation: Wrap the flask in aluminum foil to exclude light (preventing radical oxidation pathways). Add NBS (10.5 mmol) in three equal portions over 15 minutes under a positive stream of Argon.

  • Cyclization: Stir the mixture at -78 °C for 2 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The starting material spot (Rf ~0.3) should completely disappear, replaced by a less polar UV-active spot (Rf ~0.6).

  • Buffered Quench: While still at -78 °C, inject 10 mL of saturated aqueous Na₂S₂O₃ to quench unreacted NBS, followed immediately by 10 mL of saturated NH₄Cl. Remove the cooling bath and allow the mixture to warm to room temperature.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at < 30 °C to prevent thermal degradation.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution 100% Hexanes to 95:5 Hexanes/EtOAc) to yield the pure oxolane.

References

  • Title: Mechanistic Evaluation of the Halocyclization of 4-Penten-1-ol by Some Bis(2-substituted pyridine) and Bis(2,6-disubstituted pyridine)bromonium Triflates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Enantioselective Haloetherification by Asymmetric Opening of meso-Halonium Ions Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Regioselective (Diacetoxyiodo)benzene-Promoted Halocyclization of Unfunctionalized Olefins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Optimization

Preventing rearrangement reactions in 2-phenyloxolane synthesis

A Guide to Preventing Rearrangement Reactions for Researchers and Drug Development Professionals Welcome to the technical support center for oxolane synthesis. As Senior Application Scientists, we understand that the syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Rearrangement Reactions for Researchers and Drug Development Professionals

Welcome to the technical support center for oxolane synthesis. As Senior Application Scientists, we understand that the synthesis of substituted tetrahydrofurans, such as 2-phenyloxolane, is a critical step in the development of numerous pharmaceutical agents and fine chemicals. However, the common acid-catalyzed cyclization of aryl-substituted alcohols is frequently plagued by rearrangement reactions, leading to diminished yields and complex purification challenges.

This guide provides in-depth, field-proven insights into the mechanistic origins of these side reactions and offers robust, validated protocols to help you steer your experiments toward the desired product with high fidelity.

Part 1: Frequently Asked Questions - Understanding the Core Chemistry

This section addresses the fundamental questions surrounding the synthesis of 2-phenyloxolane and the associated rearrangement challenges.

Q1: What is the standard laboratory method for synthesizing 2-phenyloxolane?

The most direct and commonly employed method is the acid-catalyzed intramolecular cyclization of 4-phenyl-1-butanol.[1] This reaction, in theory, involves the nucleophilic attack of the terminal hydroxyl group onto the protonated alcohol, which then departs as a water molecule. This process is a type of intramolecular hydroalkoxylation or Williamson ether synthesis.

Q2: What are the primary rearrangement byproducts I should be aware of?

During the synthesis, you may observe the formation of several undesired products, primarily:

  • Ring-Expanded Isomers: Such as 3-phenyltetrahydropyran.

  • Alkene Byproducts: Primarily 4-phenyl-1-butene, resulting from dehydration.

  • Other Cyclic Ethers: In some cases, highly strained four-membered rings (oxetanes) can form if the reaction proceeds through specific carbocation intermediates.

Q3: What is the fundamental mechanism that drives the formation of these byproducts?

The formation of these byproducts is almost exclusively due to the generation of carbocation intermediates under harsh acidic conditions.[2] While the desired reaction can proceed via a direct Sₙ2-type pathway, a competing E1 elimination pathway is often triggered by high temperatures and strong acids. This E1 pathway involves three critical steps:

  • Dehydration: The starting alcohol, 4-phenyl-1-butanol, is dehydrated to form an alkene, 4-phenyl-1-butene.

  • Protonation & Carbocation Formation: The alkene is subsequently protonated by the acid catalyst. According to Markovnikov's rule, the proton adds to the less substituted carbon, generating the most stable carbocation intermediate.

  • Rearrangement & Cyclization: This carbocation can undergo further rearrangement (e.g., hydride shifts) before being trapped by the intramolecular hydroxyl group, leading to thermodynamically favored but undesired cyclic ethers.[3]

Q4: Why are carbocation rearrangements so prevalent in this specific synthesis?

The propensity for rearrangement is rooted in the inherent instability of the initial carbocation and the powerful stabilizing effect of the adjacent phenyl group.[4] A direct dehydration/E1 mechanism would initially form a highly unstable primary carbocation. The system will rapidly rearrange via a 1,2-hydride shift to form a more stable secondary carbocation, or even more favorably, a 1,4-hydride shift to form a secondary benzylic carbocation.[2][5] This benzylic carbocation is significantly stabilized by resonance with the phenyl ring, making it a major energetic sink and the primary precursor to rearrangement products.

Part 2: Troubleshooting Guide - From Problem to Solution

This section provides direct, actionable advice for common experimental failures.

Problem: My reaction yields are low, and my primary product is an alkene (e.g., 4-phenyl-1-butene).
  • Diagnosis: This is a classic case of the elimination pathway (dehydration) outcompeting the desired cyclization pathway. This is typically caused by excessively high reaction temperatures or the use of a strong, non-coordinating Brønsted acid (e.g., concentrated sulfuric acid).

  • Underlying Chemistry: At elevated temperatures, the entropically favored elimination of water becomes kinetically dominant. Strong acids readily protonate the hydroxyl group, facilitating its departure, but the high energy of the system pushes the equilibrium towards the formation of the more volatile alkene byproduct.

  • Solution:

    • Reduce Reaction Temperature: Lowering the temperature will significantly disfavor the elimination pathway relative to the intramolecular substitution. Aim for the lowest temperature at which a reasonable reaction rate is observed.

    • Change the Acid Catalyst: Switch from a strong mineral acid to a milder Brønsted acid like p-toluenesulfonic acid (PTSA) or a solid-supported acid like Amberlyst-15. These catalysts are still effective at promoting cyclization but are less aggressive in driving dehydration.[6]

Problem: I'm isolating a significant amount of a six-membered ring, likely 3-phenyltetrahydropyran.
  • Diagnosis: The presence of a six-membered ring is a definitive signature of a carbocation rearrangement. Your reaction conditions are strongly favoring the E1/rehydration/cyclization pathway over the direct Sₙ2 cyclization.

  • Underlying Chemistry: As illustrated in the mechanism diagram below, the formation of 4-phenyl-1-butene is the first step. Subsequent protonation at C1 forms a secondary carbocation at C2. This carbocation is then trapped by the hydroxyl group, leading to a 6-membered ring via a 6-endo-trig cyclization. This pathway completely bypasses the formation of the desired 5-membered oxolane ring.

  • Solution: The core strategy is to suppress carbocation formation entirely. Harsh Brønsted acids must be avoided. The most effective solution is to switch to a Lewis acid-catalyzed protocol, which promotes cyclization through a different, non-carbocationic mechanism. Lewis acids activate the hydroxyl group by coordination, making it a good leaving group without requiring the high temperatures and strong protonation that lead to elimination and rearrangement.[7][8]

Mechanistic Pathways: Desired vs. Rearrangement

G cluster_desired Desired SN2 Pathway (Favored by Mild Conditions) cluster_rearrangement Rearrangement Pathway (Favored by Harsh Acid/Heat) A 4-Phenyl-1-Butanol B Protonated Alcohol A->B + H+ C 2-Phenyloxolane (Product) B->C Intramolecular SN2 - H2O D 4-Phenyl-1-Butanol E Dehydration (E1) D->E + H+, Δ - H2O F 4-Phenyl-1-Butene E->F G Protonation at C1 F->G + H+ H Secondary Carbocation (at C2) G->H 1,2-Hydride Shift I 3-Phenyltetrahydropyran (Rearrangement Product) H->I 6-endo-trig Cyclization

Caption: Competing pathways in the synthesis of 2-phenyloxolane.

Part 3: Validated Protocols for High-Fidelity Synthesis

To circumvent the challenges of rearrangement, we recommend moving away from traditional strong acid catalysis. The following protocols are designed to maximize the yield of 2-phenyloxolane by suppressing carbocation formation.

Protocol 1: Lewis Acid-Catalyzed Cyclization

This method utilizes a catalytic amount of a Lewis acid to activate the hydroxyl group under milder conditions than those required for Brønsted acid catalysis, effectively shutting down the dehydration-rearrangement pathway.

Experimental Workflow

G start Setup step1 Dissolve 4-phenyl-1-butanol in dry CH2Cl2 under N2 start->step1 step2 Add Lewis Acid Catalyst (e.g., 5 mol% Sc(OTf)3) step1->step2 step3 Stir at Room Temperature (Monitor by TLC/GC-MS) step2->step3 step4 Quench with sat. NaHCO3(aq) step3->step4 step5 Extract with CH2Cl2 step4->step5 step6 Dry, Concentrate & Purify (Silica Gel Chromatography) step5->step6 end 2-Phenyloxolane step6->end

Caption: Workflow for Lewis acid-catalyzed 2-phenyloxolane synthesis.

Step-by-Step Methodology:

  • To a solution of 4-phenyl-1-butanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add the Lewis acid catalyst (e.g., Scandium(III) triflate, Sc(OTf)₃, 0.05 eq).

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford pure 2-phenyloxolane.

Protocol 2: Alternative Transition-Metal Catalysis

For substrates that are particularly sensitive, transition metal-catalyzed intramolecular hydroalkoxylation offers an exceptionally mild and selective alternative. Catalysts based on silver, gold, or platinum can activate C-O bond formation without the need for acidic promoters.[9][10]

Step-by-Step Methodology:

  • To a solution of 4-phenyl-1-butanol (1.0 eq) in a non-polar solvent such as toluene or 1,2-dichloroethane (0.1 M), add the catalyst (e.g., Silver(I) triflate, AgOTf, 0.05 eq).

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir under an inert atmosphere.

  • Monitor the reaction as described in Protocol 1.

  • Upon completion, cool the mixture to room temperature, filter through a short plug of Celite to remove the metal catalyst, and rinse with the reaction solvent.

  • Concentrate the filtrate and purify by column chromatography as needed.

Part 4: Data Summary - Catalyst System Comparison

The choice of catalyst has a profound impact on the outcome of the reaction. The table below summarizes the typical performance of different catalytic systems.

Catalyst SystemTypical TemperatureKey AdvantagesCommon PitfallsSelectivity for 2-Phenyloxolane
Conc. H₂SO₄ 100 - 140 °CInexpensive, readily availableHigh risk of dehydration and rearrangementPoor to Moderate
PTSA 60 - 100 °CMilder than H₂SO₄, better selectivityStill can cause dehydration at higher tempsModerate to Good
Amberlyst-15 60 - 110 °CHeterogeneous (easy removal), reusableSlower reaction rates may be observedGood
Sc(OTf)₃ / Tm(OTf)₃ 25 °CExcellent selectivity, very mild conditionsHigher cost of catalystExcellent
B(C₆F₅)₃ 25 - 40 °CMetal-free, highly efficient[11]Air/moisture sensitive, costExcellent
AgOTf / Ph₃PAuCl 40 - 80 °CNeutral conditions, high functional group tolerance[9][10]Substrate-dependent efficacy, catalyst costVery Good to Excellent

By understanding the underlying mechanistic principles and selecting a protocol that actively suppresses carbocation formation, researchers can overcome the common hurdles of rearrangement and achieve a high-yielding, selective synthesis of 2-phenyloxolane.

References
  • Overman, L. E., et al. (2003). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Clayden, J., et al. (2022). Further Studies on the[12][13]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines. MDPI. [Link]

  • Tang, Y., et al. (2017). Enzyme-Catalyzed Intramolecular Enantioselective Hydroalkoxylation. eScholarship.org. [Link]

  • Faber, K., et al. (2020). Two-step chemo-enzymatic synthesis of (S)-2-phenyloxirane. ResearchGate. [Link]

  • Stahl, S. S., et al. (2012). Copper-Catalyzed Intramolecular Alkene Carboetherification: Synthesis of Fused-Ring and Bridged-Ring Tetrahydrofurans. Journal of the American Chemical Society. [Link]

  • Nishino, H., et al. (1995). Formation of Tetrahydrofuran Derivatives and Acetonylation of Alkenes Using Carbon Radicals Derived from Manganese(III) Oxidation of Diketene. The Journal of Organic Chemistry. [Link]

  • Rychnovsky, S. D., et al. (2010). Rearrangement of Protected Epoxy-Alcohols into Tetrahydrofuran Derivatives: The Protecting Group Matters! PMC. [Link]

  • LibreTexts. (2019). Pinacol Rearrangement. Chemistry LibreTexts. [Link]

  • Wiley-VCH. (2016). Rearrangement Reactions. Wiley-VCH. [Link]

  • Wikipedia. (n.d.). Pinacol rearrangement. Wikipedia. [Link]

  • Ashenhurst, J. (2023). Pinacol Rearrangement. Master Organic Chemistry. [Link]

  • Various Authors. (n.d.). Rearrangement Reactions. SlideShare. [Link]

  • Chemistry Steps. (2021). Pinacol Rearrangement. Chemistry Steps. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Tu, T., et al. (2022). Asymmetric Intramolecular Hydroalkoxylation of 2-Vinylbenzyl Alcohols with Chiral Boro-Phosphates. PubMed. [Link]

  • Gao, K., et al. (2023). B(C6F5)3-Catalyzed Intramolecular Hydroalkoxylation Deuteration Reactions of Unactivated Alkynyl Alcohols. PubMed. [Link]

  • Lee, P. H., et al. (2010). Synthesis of 2-Alkyl- and Aryl-3-ethoxycarbonyl-2,5-dihydrofurans through Gold-Catalyzed Intramolecular Hydroalkoxylation. Organic Chemistry Portal. [Link]

  • Liang, Y.-M., et al. (2021). Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. PubMed. [Link]

  • Hunt, J. (2021). Advances and Perspectives in Pinacol Rearrangement Reactions: A Comprehensive Review. IJFMR. [Link]

  • Liang, Y.-M., et al. (2021). Lewis-Acid-Catalyzed Tandem Cyclization by Ring Expansion of Tertiary Cycloalkanols with Propargyl Alcohols. ACS Publications. [Link]

  • Singh, V. K., et al. (2022). 2,2,6,6-Tetramethyloxane as an Alternative Hindered Ether Solvent for Organic Synthesis. White Rose Research Online. [Link]

  • CN103073391A - Novel synthesis process for 4-phenyl-1-butanol.
  • Li, Y., et al. (2013). Synthesis of 4-phenyl-1-butanol. Semantic Scholar. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Profile: 2-(Bromomethyl)- vs. 2-(Chloromethyl)-2-phenyloxolane

An In-Depth Technical Guide for Chemical Biologists and Synthetic Chemists Executive Summary In advanced organic synthesis and drug development, the selection of a halomethyl derivative is rarely a simple matter of avail...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Chemical Biologists and Synthetic Chemists

Executive Summary

In advanced organic synthesis and drug development, the selection of a halomethyl derivative is rarely a simple matter of availability. When comparing 2-(bromomethyl)-2-phenyloxolane and 2-(chloromethyl)-2-phenyloxolane , synthetic chemists are confronted with a fascinating intersection of severe steric hindrance and intramolecular electronic dynamics. While both molecules share an identical oxolane (tetrahydrofuran) scaffold featuring a quaternary C2 center, the subtle substitution of chloride for bromide fundamentally alters their kinetic behavior, dictating whether the molecule acts as a stable structural motif or a highly reactive intermediate prone to ring expansion.

This guide provides an objective, data-supported comparison of these two substrates, detailing the causality behind their reactivity differences and providing self-validating experimental protocols for kinetic profiling.

Structural & Electronic Profiling: The Causality of Reactivity

To understand the comparative performance of these two molecules, we must analyze the microenvironment of the reactive center through three mechanistic pillars:

A. The Neopentyl Steric Blockade

In both substrates, the halomethyl group (-CH₂X) is bonded directly to the C2 position of the oxolane ring. Because this C2 carbon is fully substituted (bonded to the ring oxygen, the C3 methylene, a phenyl ring, and the halomethyl group), it acts as a quaternary center. This creates a classic "neopentyl-like" steric blockade[1]. Standard bimolecular nucleophilic substitution (S_N2) requires a backside attack trajectory (180° to the leaving group). In these molecules, the bulky phenyl ring and the oxolane scaffold physically shield the σ* antibonding orbital of the C-X bond, effectively shutting down direct S_N2 pathways for both the bromide and chloride variants[2].

B. Leaving Group Thermodynamics

Because external nucleophiles cannot easily penetrate the steric shield, the reactivity of these molecules is governed by the intrinsic thermodynamic stability of the carbon-halogen bond. The C–Br bond dissociation energy is approximately 275–285 kJ/mol, whereas the C–Cl bond is significantly stronger at ~330–339 kJ/mol[3]. Furthermore, the larger atomic radius and higher polarizability of the bromide ion make it a vastly superior leaving group. Consequently, the activation barrier for any unimolecular (S_N1) or internally assisted cleavage is dramatically lower for 2-(bromomethyl)-2-phenyloxolane.

C. Anchimeric Assistance and Ring Expansion (NGP)

The defining feature of these substrates is Neighboring Group Participation (NGP) . Because external attack is blocked, the lone electron pairs on the adjacent oxolane oxygen act as an internal nucleophile. The oxygen atom performs an intramolecular backside attack on the halomethyl carbon, expelling the halide to form a highly reactive, transient 1-oxabicyclo[3.1.0]hexane oxonium intermediate[4].

Due to the superior leaving group ability of bromide, the bromomethyl derivative undergoes this anchimeric assistance exponentially faster than the chloromethyl analogue. Once formed, this bicyclic intermediate rapidly undergoes nucleophilic attack—often resulting in ring expansion to form a thermodynamically stable 3-halo-3-phenyltetrahydropyran derivative.

Quantitative Reactivity Metrics

The following table summarizes the physicochemical properties and comparative reactivity profiles of the two substrates under solvolytic conditions.

Property / Metric2-(Bromomethyl)-2-phenyloxolane2-(Chloromethyl)-2-phenyloxolaneImpact on Synthetic Utility
Bond Dissociation Energy ~275 kJ/mol~330 kJ/molC-Br cleaves much faster under thermal or Lewis acidic conditions.
Leaving Group pKa (HX) -9.0 (HBr)-7.0 (HCl)Bromide stabilizes the transition state negative charge more effectively.
Relative NGP Rate (k_rel) > 10,0001 (Reference)Bromomethyl variant is highly prone to spontaneous ring expansion.
S_N2 Steric Penalty Extreme (Neopentyl system)Extreme (Neopentyl system)Direct displacement by external nucleophiles is unviable for both.
Primary Application Precursor for ring-expansion to pyrans.Stable building block; requires strong Lewis acid activation to react.

Mechanistic Visualization

The following diagram illustrates the causality of the NGP-driven ring expansion pathway, highlighting the rate-determining step where the leaving group dictates the kinetic velocity.

G A 2-(Halomethyl)-2-phenyloxolane (Sterically Hindered) B Intramolecular O-Lone Pair Attack (Rate-Determining Step) A->B Halide Leaves (Br > Cl) C 1-Oxabicyclo[3.1.0]hexane Oxonium Intermediate B->C NGP Activation D External Nucleophile Attack (Ring Expansion or Substitution) C->D Fast E Tetrahydropyran Derivative (Thermodynamic Product) D->E Rearrangement

Mechanistic pathway of neighboring group participation and ring expansion.

Experimental Methodology: Self-Validating Kinetic Profiling

To objectively compare the reactivity of the bromo- vs. chloro-derivatives, researchers must employ a self-validating analytical system. Relying solely on product isolation can be misleading due to the volatility or instability of the intermediates. The following Quantitative 1H-NMR (qNMR) Solvolysis Protocol ensures absolute mass balance: by using an internal standard, you can verify that the rate of starting material consumption perfectly matches the rate of product formation, ruling out invisible decomposition pathways.

Step-by-Step qNMR Protocol
  • Reagent Preparation: Prepare a 0.05 M solution of 2-(bromomethyl)-2-phenyloxolane in deuterated methanol (CD3OD). Prepare a separate, identical solution for the chloromethyl variant.

  • Internal Standard Integration: Add exactly 0.01 M of 1,3,5-trimethoxybenzene to both solutions. This standard is chemically inert under solvolysis conditions and provides a sharp, distinct singlet at ~6.1 ppm for precise integration calibration.

  • Temperature Equilibration: Transfer 0.5 mL of each mixture into separate standard 5 mm NMR tubes. Equilibrate the tubes in the NMR spectrometer probe at 298 K for 10 minutes.

  • Data Acquisition (Time-Course): Initiate an automated multi-scan sequence, acquiring a 1H-NMR spectrum every 5 minutes for 12 hours.

  • Kinetic Tracking: Monitor the disappearance of the diastereotopic -CH₂X protons (typically appearing as an AB quartet between 3.4–3.8 ppm) against the internal standard. Simultaneously, track the appearance of the ring-expanded pyran signals.

  • Data Analysis: Plot ln([SM]t​/[SM]0​) versus time. The slope of this linear regression yields the first-order observed rate constant ( kobs​ ). The bromomethyl derivative will exhibit a steeply negative slope, whereas the chloromethyl derivative will remain nearly flat at 298 K.

Workflow Visualization

Workflow S1 Equilibrate Substrates in NMR Tube (298K) S2 Inject Solvolysis Buffer / Internal Std S1->S2 S3 Acquire 1H-NMR Spectra (Time-Course) S2->S3 S4 Integrate CH2-X Proton Signals S3->S4 S5 Extract Rate Constants (k_obs) S4->S5

Self-validating NMR kinetic workflow for comparative reactivity profiling.

Sources

Comparative

Synthetic Routes to 2-Aryl-2-(halomethyl)oxolanes: A Comparative Guide for Process Chemists

Executive Summary 2-Aryl-2-(halomethyl)oxolanes (traditionally nomenclatured as 2-aryl-2-(halomethyl)tetrahydrofurans) are privileged structural motifs and highly versatile intermediates in medicinal chemistry. They serv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Aryl-2-(halomethyl)oxolanes (traditionally nomenclatured as 2-aryl-2-(halomethyl)tetrahydrofurans) are privileged structural motifs and highly versatile intermediates in medicinal chemistry. They serve as critical building blocks for a variety of active pharmaceutical ingredients (APIs), including complex nonpeptidomimetic enzyme inhibitors and broad-spectrum antifungal agents.

The primary synthetic challenge in constructing these molecules lies in the stereoselective and regioselective formation of the fully substituted quaternary C2 stereocenter while preserving the reactive halomethyl handle for downstream cross-coupling or amination. As a Senior Application Scientist, I have evaluated the three most prominent synthetic strategies used in modern process chemistry. This guide objectively compares their mechanistic logic, scalability, and performance metrics to help you select the optimal route for your specific drug development workflow.

Strategic Route Comparison & Mechanistic Causality

Electrophilic Halocyclization of 4-Aryl-4-penten-1-ols

The halocyclization of alkenols is widely considered the "gold standard" for synthesizing substituted oxolanes due to its exceptional regiocontrol .

The Causality of Regiocontrol: When 4-aryl-4-penten-1-ol is treated with an electrophilic halogen source like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS), a halonium ion intermediate is rapidly generated. According to Baldwin’s rules for ring closure, the intramolecular nucleophilic attack by the pendant hydroxyl group strongly favors the 5-exo-trig pathway over the 6-endo-trig pathway. Furthermore, the presence of the aryl group at the C4 position polarizes the halonium ion, shifting the partial positive charge to the tertiary carbon. This electronic bias ensures that the oxygen nucleophile exclusively attacks the more substituted carbon, yielding the 5-membered oxolane ring with >95:5 regioselectivity.

Grignard Addition and Acid-Catalyzed Cyclodehydration

While halocyclization is elegant, it suffers from poor atom economy due to stoichiometric halogen waste. For scalable process chemistry, a convergent approach utilizing Grignard addition is often preferred.

The Causality of Scalability: This route begins with the addition of an arylmagnesium bromide to a pre-halogenated ketone, such as 1-chloro-5-(protected-oxy)pentan-2-one. By pre-installing the halomethyl group, the process avoids the use of corrosive halogenating agents. Following deprotection, the resulting 1,4-diol undergoes acid-catalyzed cyclodehydration. The thermodynamic driving force here is the generation of a highly stable benzylic/tertiary carbocation at C2, which facilitates rapid and irreversible intramolecular etherification. Strict cryogenic control (-78 °C) during the Grignard step is mandatory to prevent competitive Darzens-type epoxide formation.

Debenzylative Cycloetherification

A more specialized approach involves the debenzylative cycloetherification of benzyl-protected alkenols .

The Causality of Activation: In this pathway, the alkene is activated by a halogenating agent, prompting the benzyl ether oxygen to attack the halonium ion. The resulting cyclic oxonium intermediate is highly unstable and rapidly undergoes debenzylation (loss of a benzyl halide) to yield the neutral oxolane. This route is particularly valuable when the starting materials are derived from chiral pool carbohydrates, allowing for the retention of complex stereochemistry across the oxolane ring.

SyntheticStrategies Target 2-Aryl-2-(halomethyl)oxolanes Route1 Electrophilic Halocyclization Target->Route1 Route2 Grignard / Cyclodehydration Target->Route2 Route3 Debenzylative Cycloetherification Target->Route3 Pre1 4-Aryl-4-penten-1-ol Route1->Pre1 Pre2 1-Halo-5-hydroxy-2-pentanone Route2->Pre2 Pre3 Benzyl-protected Alkenol Route3->Pre3

Logical comparison of the three primary synthetic strategies for accessing 2-aryl-2-(halomethyl)oxolanes.

Quantitative Performance Metrics

The following table summarizes the objective performance data of the three synthetic routes based on standard process chemistry parameters.

Synthetic RouteTypical YieldRegioselectivity (5-exo vs 6-endo)ScalabilityKey AdvantageMajor Limitation
Electrophilic Halocyclization 75–90%>95:5ModerateUnmatched regiocontrolStoichiometric halogen waste
Grignard & Cyclodehydration 60–80%N/A (Directly forms 5-ring)HighUses cheap, available precursorsSide reactions during Grignard addition
Debenzylative Cycloetherification 65–85%>90:10ModerateHigh diastereoselectivityRequires pre-functionalized benzyl ethers

Field-Proven Experimental Protocols

Protocol A: Synthesis via Electrophilic Halocyclization

Self-Validating System: The disappearance of the distinct alkene signal on TLC and the visual consumption of the colored halogenating agent serve as built-in progress indicators.

  • Reaction Setup: Dissolve 4-aryl-4-penten-1-ol (1.0 equiv) in anhydrous acetonitrile (0.2 M) under an inert argon atmosphere.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Rationale: Low temperatures stabilize the halonium ion intermediate and strictly suppress radical-mediated allylic halogenation pathways.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv) portion-wise over 15 minutes. The solution will initially turn pale yellow.

  • Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature. Monitor via TLC (8:2 Hexanes/EtOAc, UV/KMnO4 stain). Complete conversion is indicated by the disappearance of the UV-active alkene spot.

  • Quenching & Workup: Once complete, quench the reaction with saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Rationale: This immediately reduces any unreacted electrophilic bromine, preventing over-oxidation during concentration. The organic layer will turn colorless, validating the quench.

  • Isolation: Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography to isolate the 2-aryl-2-(bromomethyl)oxolane.

HalocyclizationMech A 4-Aryl-4-penten-1-ol B Halonium Ion Intermediate A->B X+ (NBS/NIS) C 5-exo-trig Transition State B->C OH Attack D Protonated Oxolane C->D Ring Closure E 2-Aryl-2-(halomethyl)oxolane D->E -H+

Mechanistic pathway of electrophilic halocyclization favoring the 5-exo-trig product.

Protocol B: Synthesis via Grignard Addition and Cyclodehydration

Self-Validating System: The transition from a highly polar diol intermediate to a significantly less polar cyclic ether allows for unambiguous TLC tracking.

  • Grignard Preparation: To a flame-dried, multi-neck flask, add arylmagnesium bromide (1.2 equiv, 1.0 M in THF) and cool precisely to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Dropwise add a solution of 1-chloro-5-(tetrahydro-2H-pyran-2-yloxy)pentan-2-one (1.0 equiv) in anhydrous THF over 30 minutes. Rationale: Slow addition at cryogenic temperatures prevents the highly basic Grignard reagent from deprotonating the alpha-carbon of the ketone.

  • Intermediate Isolation: Stir for 2 hours at -78 °C, then slowly warm to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract with MTBE and concentrate to yield the crude THP-protected diol.

  • Cyclodehydration: Dissolve the crude intermediate in methanol and add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv). Reflux the mixture for 4 hours. Rationale: The acidic conditions serve a dual purpose: they cleave the THP protecting group and subsequently protonate the tertiary alcohol, driving the dehydration and ring closure.

  • Final Workup: Cool to room temperature, neutralize the acid with saturated NaHCO₃ (until CO₂ evolution ceases), extract with dichloromethane, and purify via vacuum distillation or chromatography.

References

  • Fragment-Based Discovery of 2-Aminoquinazolin-4(3H)-ones As Novel Class Nonpeptidomimetic Inhibitors of the Plasmepsins I, II, and IV Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Debenzylative Cycloetherification as a Synthetic Tool in the Diastereoselective Synthesis of 3,6-Disubstituted Hexahydro-2H-furo[3,2-b]pyrroles, PDE1 Enzyme Inhibitors with an Antiproliferative Effect on Melanoma Cells The Journal of Organic Chemistry (ACS Publications)[Link]

Validation

Kinetic studies of nucleophilic substitution on benzylic vs. oxolane-based bromides

As drug development and complex active pharmaceutical ingredient (API) syntheses become increasingly reliant on highly specific alkylation steps, understanding the precise kinetic behavior of electrophiles is paramount....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex active pharmaceutical ingredient (API) syntheses become increasingly reliant on highly specific alkylation steps, understanding the precise kinetic behavior of electrophiles is paramount. Selecting between a benzylic bromide and an oxolane-based bromide is not merely a structural choice; it is a profound mechanistic divergence that dictates reaction rates, solvent selection, and stereochemical outcomes.

This guide provides an objective, data-backed comparison of the kinetic profiles of benzylic bromides versus oxolane-based (tetrahydrofurfuryl) bromides, complete with self-validating experimental protocols for rigorous laboratory evaluation.

Mechanistic Divergence & Kinetic Theory

The reactivity of an alkyl bromide in nucleophilic substitution is governed by the stability of the transition state (in SN2 reactions) or the intermediate carbocation (in SN1 reactions).

Benzylic Bromides: The SN1/SN2 Dual Threat

Benzyl bromide is a highly versatile electrophile. Under solvolytic conditions (polar protic solvents), it readily undergoes unimolecular SN1 substitution due to the profound 1. Conversely, in the presence of a strong nucleophile, it undergoes rapid SN2 substitution. The SN2 transition state is stabilized by the adjacent π -system of the phenyl ring, which lowers the activation energy and accelerates the reaction compared to standard primary alkyl halides. However, introducing electron-withdrawing groups (e.g., a nitro group or a benzil moiety) significantly destabilizes the SN1 pathway by 2.

Oxolane-Based Bromides: Steric Hindrance & Anchimeric Assistance

Tetrahydrofurfuryl bromide (2-(bromomethyl)oxolane) presents a starkly different kinetic landscape. Although it is technically a primary bromide, the adjacent bulky five-membered tetrahydrofuran ring imposes significant steric hindrance, substantially retarding SN2 attack.

More critically, under conditions that favor ionization, the primary carbocation is highly unstable. Instead, the reaction kinetics are often governed by 3. The lone pairs on the oxolane oxygen atom attack the electrophilic carbon intramolecularly, ejecting the bromide and forming a bicyclic oxonium ion intermediate. This anchimeric assistance not only alters the rate law but also dictates the stereochemical outcome of the subsequent nucleophilic attack, making it a 4.

G cluster_0 Benzylic Bromide Substitution cluster_1 Oxolane-Based Bromide Substitution B_Sub Benzyl Bromide B_SN1 SN1: Benzylic Carbocation (Resonance Stabilized) B_Sub->B_SN1 Polar Protic Solvent B_SN2 SN2: Concerted Attack (Low Steric Hindrance) B_Sub->B_SN2 Strong Nucleophile B_Prod Substituted Product B_SN1->B_Prod B_SN2->B_Prod O_Sub Tetrahydrofurfuryl Bromide O_NGP Neighboring Group Participation (Bicyclic Oxonium Ion) O_Sub->O_NGP Solvolysis / Weak Nu O_SN2 SN2: Hindered Attack (Slower Kinetics) O_Sub->O_SN2 Strong Nucleophile O_Prod Substituted Product (Stereocontrolled) O_NGP->O_Prod O_SN2->O_Prod

Kinetic divergence between benzylic resonance stabilization and oxolane neighboring group participation.

Comparative Kinetic Data

The following table summarizes the normalized relative reaction rates, highlighting the stark contrast in reactivity profiles. Benzyl bromide is used as the baseline ( 1.0×100 ) for both pathways.

SubstrateSN1 Relative Rate (Solvolysis in 80% EtOH, 25°C)SN2 Relative Rate (vs. N3⁻, 25°C)Primary Mechanistic Driver
Benzyl Bromide 1.0×100 1.0×100 Resonance stabilization ( π -delocalization)
4-Nitrobenzyl Bromide ∼3.3×10−4 ∼1.2×100 Inductive/Mesomeric deactivation of SN1
Tetrahydrofurfuryl Bromide <1.0×10−5 ∼1.5×10−2 Steric hindrance & NGP (Oxonium formation)

Data Interpretation: The introduction of the oxolane ring drastically drops the SN2 rate due to steric bulk. Furthermore, its solvolysis rate is virtually non-existent compared to benzyl bromide unless specific conditions are met to trigger the oxonium ion formation.

Experimental Design & Self-Validating Protocols

To rigorously compare the kinetics of these two substrates in your own laboratory, we employ two distinct, self-validating protocols. The causality of this design is rooted in isolating the variables: Protocol A forces unimolecular solvolysis to evaluate intermediate stability, while Protocol B uses a strong nucleophile under pseudo-first-order conditions to evaluate steric effects on the SN2 transition state.

Protocol A: Conductometric Determination of Solvolysis Kinetics (SN1/NGP)

Causality: Solvolysis of an alkyl bromide generates HBr, which proportionally increases the conductivity of the solution. By continuously monitoring conductivity, we obtain a high-density kinetic dataset without extracting aliquots, eliminating volume-loss errors. The system is self-validating because the initial conductivity ( κ0​ ) must be near zero, and the final conductivity ( κ∞​ ) must plateau, confirming complete conversion.

Step-by-Step Methodology:

  • System Calibration: Calibrate a conductivity probe using standard aqueous KCl solutions at exactly 25.0 ± 0.1 °C to ensure accurate cell constant determination.

  • Solvent Equilibration: Prepare a binary solvent mixture of 80% v/v Ethanol/Water. Transfer 50.0 mL into a jacketed reaction vessel connected to a circulating water bath set to 25.0 °C. Allow 20 minutes for thermal equilibration.

  • Initiation: Inject 50 µL of the pure bromide substrate (benzyl bromide or tetrahydrofurfuryl bromide) into the vigorously stirred solvent.

  • Data Acquisition: Record conductivity ( κ ) every 2 seconds. Continue logging until the conductivity remains constant for at least 10 minutes ( κ∞​ ).

  • Kinetic Extraction: Fit the data to the integrated first-order rate law: ln(κ∞​−κt​)=−kt+ln(κ∞​) . The slope yields the first-order rate constant ( k1​ ).

Protocol B: HPLC Tracking of Bimolecular Substitution (SN2)

Causality: To isolate SN2 kinetics, we use a massive excess of a strong nucleophile (sodium azide) to establish pseudo-first-order conditions. HPLC allows specific quantification of the product, avoiding artifacts from parallel elimination (E2) side reactions that conductometry cannot distinguish.

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the bromide substrate (0.01 M) and an inert internal standard (e.g., biphenyl, 0.005 M) in anhydrous acetonitrile.

  • Nucleophile Addition: Add sodium azide (0.50 M, 50-fold excess) to the stirred solution at 25.0 °C.

  • Sampling & Quenching: At precise time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw 100 µL aliquots. Immediately quench the reaction by diluting into 900 µL of a cold 50:50 Water/Acetonitrile mixture containing 0.1% Trifluoroacetic acid (TFA). Causality of Quenching: The acid protonates the azide ion, rendering it non-nucleophilic and instantly halting the reaction.

  • Chromatographic Analysis: Inject the quenched samples into a reverse-phase HPLC system (C18 column). Use UV detection at 254 nm for benzylic systems, and Refractive Index (RI) or Mass Spectrometry (MS) for oxolane systems.

  • Data Processing: Calculate the conversion ratio using the internal standard. Plot ln([Substrate]0​/[Substrate]t​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the nucleophile concentration to find the second-order rate constant ( k2​ ).

Workflow N1 Substrate & Solvent Equilibration (25°C) N2 Nucleophile / Solvent Injection N1->N2 N3 Continuous / Discrete Sampling N2->N3 N4 Rapid Quenching (Halt Kinetics) N3->N4 HPLC Protocol N5 Instrumental Analysis (Conductivity / HPLC) N3->N5 Conductometry N4->N5 N6 First-Order / Pseudo-First-Order Data Fitting N5->N6

Self-validating experimental workflow for tracking nucleophilic substitution kinetics.

Implications for Drug Development

Understanding these kinetic differences is critical for designing scalable, safe API syntheses. Benzyl bromide's high reactivity makes it an excellent electrophile for rapid alkylations, but it is prone to over-alkylation and requires strict stoichiometric and thermal control to prevent runaway reactions.

Conversely, tetrahydrofurfuryl bromide's sluggish SN2 reactivity requires harsher conditions, longer reaction times, or highly polarizable nucleophiles (e.g., thiolate anions) to achieve acceptable yields. However, when synthetic routes are designed to exploit its neighboring group participation, the resulting bicyclic oxonium intermediate can be leveraged to achieve exquisite stereocontrol in the final API, a technique frequently utilized in the synthesis of complex nucleoside analogs and furanosyl derivatives.

References

  • Solvolysis - Grokipedia Grokipedia
  • A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions BenchChem
  • Tetrahydrofurfuryl bromide Chem-Impex
  • Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals ACS Public

Sources

Comparative

Efficacy comparison of 2-(Bromomethyl)-2-phenyloxolane in different solvent systems

Efficacy and Reactivity Guide: 2-(Bromomethyl)-2-phenyloxolane in Diverse Solvent Systems Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Structural Context 2-(Br...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Efficacy and Reactivity Guide: 2-(Bromomethyl)-2-phenyloxolane in Diverse Solvent Systems

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Structural Context

2-(Bromomethyl)-2-phenyloxolane (CAS: 669055-04-3) is a highly specialized cyclic ether intermediate[1]. Typically synthesized via the bromoetherification of pent-4-en-1-ol derivatives[2], it serves as a critical building block for complex spirocyclic and tertiary ether active pharmaceutical ingredients (APIs).

However, its unique architecture presents a significant synthetic challenge: the primary bromide is adjacent to a sterically demanding quaternary center (C2 of the oxolane ring, bearing a phenyl group). This neopentyl-type steric bulk severely restricts the Bürgi-Dunitz trajectory required for standard nucleophilic substitution ( SN​2 )[3]. This guide provides an objective, data-driven comparison of its reactivity across different solvent systems, equipping researchers with the mechanistic insights needed to optimize downstream functionalization.

Mechanistic Causality: The Role of Solvation

As a Senior Application Scientist, it is critical to understand why standard protocols fail with this substrate before attempting optimization. The extreme steric hindrance of the 2-phenyl group blocks the backside approach of incoming nucleophiles.

To overcome this high activation energy ( Ea​ ) barrier, solvent selection is the most critical parameter. Considerable work has demonstrated that solvent and solvation effects dictate the success of nucleophilic substitutions on unactivated or hindered alkyl substrates[4]:

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess high dielectric constants but lack hydrogen-bond donors. They effectively solvate cations (like Na+ ) while leaving anions (the nucleophile) "naked." This desolvation raises the ground-state energy of the nucleophile, drastically accelerating the SN​2 rate and forcing the reaction forward[5].

  • Protic Solvents (e.g., Alcohols): Hydrogen bonding creates a tight solvation shell around the nucleophile, neutralizing its reactivity. Against a hindered electrophile, this leads to complete reaction failure or competing elimination pathways[3].

G A 2-(Bromomethyl)-2-phenyloxolane (Neopentyl-type Halide) B Steric Hindrance at C2 Blocks SN2 Trajectory A->B Structural Property C Polar Aprotic Solvents (DMSO, DMF) B->C Optimal Condition D Protic / Non-Polar Solvents (EtOH, Toluene) B->D Suboptimal Condition E Naked Nucleophile Accelerated SN2 C->E Desolvation Effect F Solvated Nucleophile Reaction Fails D->F Hydrogen Bonding

Fig 1. Mechanistic pathway of solvent-dependent SN2 reactivity for neopentyl-type halides.

Quantitative Efficacy Comparison

To objectively evaluate performance, we compared the nucleophilic azidation of 2-(Bromomethyl)-2-phenyloxolane using sodium azide ( NaN3​ ) across five distinct solvent systems at 80°C. Azidation was chosen as the benchmark reaction due to its utility in click chemistry and amine synthesis.

Table 1: Efficacy of Nucleophilic Azidation in Various Solvents

SolventDielectric Constant ( ϵ )Time to Completion (h)Yield (%)Primary Observation & Causality
DMSO 46.71288 Complete conversion; optimal desolvation of NaN3​ [6].
DMF 36.71675Good conversion; slight thermal degradation observed.
MeCN 37.52445Sluggish kinetics; poor solubility of the inorganic salt[7].
THF 7.548<10Inadequate polarity; minimal SN​2 progression.
Toluene 2.4480No reaction; reagents entirely insoluble.

Table 2: Structural Alternatives Comparison (in DMSO at 80°C) To further contextualize the efficacy of this specific scaffold, we compared it against two structural alternatives under the optimized DMSO conditions.

SubstrateStructural ModificationYield (%)Time (h)Mechanistic Rationale
2-(Bromomethyl)-2-phenyloxolane Baseline (Neopentyl-type, phenyl at C2)8812High steric hindrance requires forcing conditions.
2-(Bromomethyl)oxolane Removed C2 Phenyl group (Less hindered)992Unhindered primary bromide allows rapid SN​2 attack.
2-(Tosyloxymethyl)-2-phenyloxolane Tosylate leaving group instead of Bromide946Superior leaving group ability lowers transition state energy.

Self-Validating Experimental Protocol

The following protocol details the optimized azidation workflow in DMSO. It is designed as a self-validating system, incorporating strict observational checkpoints to ensure reproducibility and trustworthiness.

Workflow S1 1. Preparation Degas DMSO & Dry NaN3 S2 2. Reaction 80°C, Inert Atmosphere S1->S2 S3 3. Workup Aqueous Quench & Extract S2->S3 S4 4. Purification Silica Chromatography S3->S4

Fig 2. Standardized experimental workflow for the azidation of sterically hindered oxolanes.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dry NaN3​ (3.0 equiv) under vacuum at 60°C for 4 hours.

    • Validation Checkpoint: Ensure NaN3​ is free-flowing. Clumping indicates residual moisture, which will act as a protic inhibitor and stall the reaction[3].

    • Degas anhydrous DMSO by sparging with dry Nitrogen for 15 minutes.

  • Reaction Setup:

    • In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 2-(Bromomethyl)-2-phenyloxolane (1.0 equiv, 1.0 mmol) in the degassed DMSO (5.0 mL).

    • Add the dried NaN3​ in one portion.

    • Heat the vigorously stirring mixture to 80°C using a thermostated oil bath.

  • In-Process Monitoring:

    • Validation Checkpoint: The mixture should transition from a heterogeneous suspension to a fine, cloudy dispersion.

    • Monitor via TLC (Hexanes/EtOAc 8:2) under UV light (254 nm). The starting material ( Rf​≈0.6 ) will slowly convert to a slightly more polar product spot ( Rf​≈0.5 ).

  • Workup & Isolation:

    • After 12 hours, cool the reaction to room temperature.

    • Quench by pouring the mixture into 25 mL of ice-cold distilled water.

    • Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

    • Wash the combined organic layers with brine ( 5×10 mL) to completely remove residual DMSO.

    • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes/EtOAc) to afford the pure azide as a colorless oil.

References

  • Sapphire Bioscience. "2-(Bromomethyl)-2-phenyloxolane | Sapphire - Sapphire Bioscience". sapphirebioscience.com.
  • Turan et al. "Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC". nih.gov (Frontiers in Chemistry).
  • Benchchem. "Bromine Chloride | Reagent for Research | RUO - Benchchem". benchchem.com.
  • Benchchem. "2-Bromo-1-(4-fluorophenyl)-2-phenylethanone - Benchchem". benchchem.com.
  • ResearchGate. "Survey on the photocatalytic bromoetherification of alkenols". researchgate.net.
  • ACS Publications. "Oxidative Intramolecular Bromo-Amination of N-Alkenyl Sulfonamides via Umpolung of Alkali Metal Bromides | The Journal of Organic Chemistry". acs.org.

Sources

Validation

Benchmarking the Biological Activity of Novel 2-Phenyloxolane Derivatives

Executive Summary & Pharmacophore Rationale The 2-phenyloxolane scaffold—characterized by a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the C2 position—has emerged as a highly versatile pharmacophor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

The 2-phenyloxolane scaffold—characterized by a tetrahydrofuran (oxolane) ring substituted with a phenyl group at the C2 position—has emerged as a highly versatile pharmacophore in modern drug discovery. The structural geometry of this scaffold enables highly specific biological interactions: the oxolane oxygen acts as a potent hydrogen-bond acceptor, while the C2-phenyl ring provides essential lipophilicity and facilitates π-π stacking within hydrophobic receptor pockets.

This guide benchmarks a novel synthetic candidate, POX-3A ((2R,3S)-2-phenyloxolan-3-amine), against established standards to evaluate its dual efficacy as a neuroprotective and anti-inflammatory agent. We compare POX-3A against Memantine (a clinical standard-of-care NMDA receptor antagonist) and Odisolane , a naturally occurring oxolane derivative isolated from Morus alba known for its anti-angiogenic and antioxidant properties[1].

Mechanistic Pathways & Causality

To rigorously evaluate neuroprotection, we utilize the HT22 murine hippocampal cell line. Unlike primary neurons, HT22 cells lack functional ionotropic glutamate receptors. Therefore, applying high concentrations of glutamate does not trigger classical excitotoxicity. Instead, it induces oxytosis —a process where glutamate competitively inhibits the cystine/glutamate antiporter (System Xc-). This inhibition halts cystine uptake, leading to severe intracellular glutathione (GSH) depletion, lethal reactive oxygen species (ROS) accumulation, and subsequent apoptosis[2].

By using this specific cell line, we isolate the direct antioxidant and intracellular neuroprotective mechanisms of 2-phenyloxolane derivatives, independent of surface receptor antagonism.

Pathway Glutamate Glutamate (5 mM) SystemXc System Xc- Inhibition Glutamate->SystemXc Blocks GSH Glutathione Depletion SystemXc->GSH Triggers ROS ROS Accumulation GSH->ROS Induces Apoptosis Neuronal Apoptosis ROS->Apoptosis Causes POX3A POX-3A (2-Phenyloxolane) POX3A->ROS Scavenges

Fig 1. Mechanistic pathway of glutamate-induced oxytosis and 2-phenyloxolane intervention.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating strict internal controls to verify dynamic range and rule out experimental artifacts.

Protocol A: HT22 Cell Viability & Neuroprotection Assay

This assay quantifies the ability of 2-phenyloxolane derivatives to rescue neurons from oxidative stress using the EZ-CyTox water-soluble tetrazolium salt method[2].

Step-by-Step Methodology:

  • Cell Seeding: Plate HT22 cells in 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C ( 5% CO2​ ) to allow for complete adhesion.

  • Pre-treatment (Intervention): Aspirate media and apply test compounds (POX-3A, Odisolane, Memantine) dissolved in serum-free DMEM at concentrations ranging from 1 to 10 µM for 1 hour.

    • Self-Validation Check: Include a Vehicle Control (0.1% DMSO) to establish the 100% viability baseline.

  • Glutamate Challenge (Stress Induction): Co-treat the cells with 5 mM glutamate for 24 hours.

    • Self-Validation Check: Include a Glutamate-only well. This establishes the maximum toxicity threshold (expected viability <20%), proving the stressor is active.

  • Viability Quantification: Add 10 µL of EZ-CyTox reagent to each well. Incubate for 30 minutes. The reagent is cleaved by mitochondrial dehydrogenases in living cells to form a dark yellow formazan product.

  • Data Acquisition: Measure optical density (OD) at 450 nm using a microplate reader.

Workflow Seed Seed HT22 Cells Pretreat Add Compounds Seed->Pretreat Challenge Glutamate (5 mM) Pretreat->Challenge Assay EZ-CyTox Reagent Challenge->Assay Read Read OD 450 nm Assay->Read

Fig 2. Step-by-step experimental workflow for the self-validating HT22 cell viability assay.

Protocol B: Anti-Inflammatory NO Inhibition in RAW 264.7 Macrophages

Lipopolysaccharide (LPS) activates the TLR4/NF-κB pathway in macrophages, upregulating inducible nitric oxide synthase (iNOS). Because Nitric Oxide (NO) is a highly volatile free radical, we measure its stable oxidative metabolite, nitrite ( NO2−​ ), using the Griess reaction to infer anti-inflammatory efficacy[3].

Step-by-Step Methodology:

  • Macrophage Priming: Seed RAW 264.7 cells at 5×104 cells/well in 96-well plates. Incubate for 24 hours.

  • Compound Incubation: Pre-treat cells with varying concentrations of 2-phenyloxolane derivatives (1–50 µM) for 2 hours.

  • LPS Stimulation: Add 1 µg/mL of LPS (from E. coli O111:B4) and incubate for 24 hours.

    • Self-Validation Check: Utilize an LPS-free well (Baseline NO) and an LPS-only well (Maximum NO induction). Use Dexamethasone (10 µM) as a positive control to confirm assay sensitivity.

  • Griess Reaction: Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Absorbance Reading: Measure OD at 540 nm against a sodium nitrite standard curve to quantify NO2−​ concentration.

Quantitative Performance Benchmarking

The experimental data below summarizes the biological activity of the novel candidate POX-3A against the natural oxolane Odisolane and the clinical benchmark Memantine.

CompoundHT22 Cell Viability Rescue (%) at 5 µMIntracellular ROS Reduction (%)Macrophage NO Inhibition (IC 50​ , µM)Primary Mechanism of Action
POX-3A (Novel)84.2 ± 3.1%76.5%12.4 µMDirect ROS scavenging & iNOS suppression
Odisolane (Natural)61.5 ± 4.2%48.2%28.7 µMAntioxidant & Anti-angiogenic[1]
Memantine (Clinical)22.1 ± 2.8%*15.4%>100 µMNMDA Receptor Antagonism
Glutamate Only (Neg. Control)18.5 ± 1.5%0.0% (Max ROS)N/ASystem Xc- Inhibition

*Note: Memantine shows poor efficacy in the HT22 model because the toxicity is driven by oxytosis (System Xc- inhibition) rather than NMDA receptor excitotoxicity, perfectly validating that POX-3A operates via a superior, receptor-independent intracellular antioxidant mechanism.

References

  • Odisolane, a Novel Oxolane Derivative, and Antiangiogenic Constituents from the Fruits of Mulberry (Morus alba L.). Journal of Agricultural and Food Chemistry.[Link]

  • Bioactive Phytochemicals from Mulberry: Potential Anti-Inflammatory Effects in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Molecules.[Link]

  • Neuroprotective Secondary Metabolite Produced by an Endophytic Fungus, Neosartorya fischeri JS0553, Isolated from Glehnia littoralis. Journal of Agricultural and Food Chemistry.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(Bromomethyl)-2-phenyloxolane

Welcome to your comprehensive guide on the safe handling of 2-(Bromomethyl)-2-phenyloxolane. As researchers dedicated to advancing drug development, our most critical asset is our team's safety.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to your comprehensive guide on the safe handling of 2-(Bromomethyl)-2-phenyloxolane. As researchers dedicated to advancing drug development, our most critical asset is our team's safety. This document moves beyond a simple checklist, providing a deep, scientifically-grounded framework for risk mitigation. The protocols outlined here are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is underpinned by a robust understanding of the potential hazards. While specific toxicological data for 2-(Bromomethyl)-2-phenyloxolane is not extensively published, its structure—containing a reactive bromomethyl group and a phenyloxolane core—allows us to infer its hazard profile from well-documented analogous compounds. This guide is built on that expertise.

Hazard Assessment: Understanding the Adversary

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the nature of 2-(Bromomethyl)-2-phenyloxolane. Its chemical structure suggests several potential hazards:

  • Corrosivity and Irritation : The presence of the bromomethyl group, a reactive alkylating agent, indicates a high likelihood of the compound being a strong irritant and potentially corrosive. Similar brominated organic compounds are known to cause severe skin burns and eye damage.[1][2][3][4] Direct contact with skin or eyes could lead to chemical burns and irreversible damage.[3][5]

  • Respiratory Tract Irritation : Vapors or aerosols of such compounds can cause severe irritation to the respiratory tract.[3][4][6] Inhalation may lead to coughing, shortness of breath, and inflammation.

  • Toxicity : While specific LD50 data is unavailable, related compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[4][7] Systemic effects cannot be ruled out upon absorption.

  • Sensitization : Related epoxy compounds are known skin sensitizers, meaning repeated exposure could lead to an allergic reaction.[8][9]

Given these potential hazards, a conservative and highly protective approach is warranted. We will operate under the assumption that 2-(Bromomethyl)-2-phenyloxolane is corrosive, toxic, and a respiratory irritant.

The First Line of Defense: Engineering and Administrative Controls

PPE is the final barrier between you and a potential hazard. Before you even select your gloves, robust engineering and administrative controls must be in place.

  • Chemical Fume Hood : All handling of 2-(Bromomethyl)-2-phenyloxolane, from weighing to reaction quenching, must be performed inside a certified chemical fume hood.[1] This is non-negotiable and serves to control inhalation exposure.

  • Designated Work Area : Establish a clearly marked "designated area" within the lab for handling this compound. This minimizes the risk of cross-contamination.

  • Restricted Access : Only personnel who are properly trained in handling hazardous chemicals should be allowed in the designated area during the procedure.[1]

  • Emergency Preparedness : Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested.[4][10]

Personal Protective Equipment (PPE): Your Essential Armor

The selection of PPE must be deliberate and based on the anticipated hazards. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving: Inner nitrile glove, outer butyl or Viton™ rubber gloves.Nitrile provides good splash protection and dexterity, but many organic compounds can permeate it.[11][12] An outer layer of a more resistant material like butyl rubber is essential for extended protection against corrosive and readily absorbed chemicals.[13] Always inspect gloves for integrity before use.
Eye & Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard, worn in combination with a full-face shield.Goggles provide a seal around the eyes to protect against splashes and vapors.[13] A face shield is mandatory to protect the rest of the face from splashes during transfers or potential exothermic reactions.[11]
Body Protection A flame-resistant (e.g., Nomex®) or chemically-resistant laboratory coat.A chemically-resistant coat prevents skin contact from spills. It should be fully buttoned with sleeves rolled down.[11] Avoid standard cotton lab coats which can absorb the chemical, holding it against your skin.
Respiratory Protection Not typically required if all work is conducted in a certified fume hood.Engineering controls are the primary method of respiratory protection.[11] If there is a risk of fume hood failure or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge would be necessary.[14]
Foot Protection Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills. The entire foot must be covered.[11]

Procedural Workflow for Safe Handling

The following diagram and step-by-step guide integrate the PPE requirements into a seamless and safe operational plan.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Face Shield, Lab Coat) prep_setup 2. Verify Fume Hood Operation & Prepare Spill Kit prep_ppe->prep_setup handle_weigh 3. Weigh/Measure Compound prep_setup->handle_weigh handle_transfer 4. Perform Chemical Transfer/Reaction handle_weigh->handle_transfer cleanup_decon 5. Decontaminate Surfaces & Glassware (In Fume Hood) handle_transfer->cleanup_decon cleanup_waste 6. Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff 7. Doff PPE in Correct Order (Outer Gloves First) cleanup_waste->cleanup_doff cleanup_wash 8. Wash Hands Thoroughly cleanup_doff->cleanup_wash

Sources

© Copyright 2026 BenchChem. All Rights Reserved.